molecular formula C5H10ClNO B1593629 2-chloro-N-ethylpropanamide CAS No. 67791-81-5

2-chloro-N-ethylpropanamide

Cat. No.: B1593629
CAS No.: 67791-81-5
M. Wt: 135.59 g/mol
InChI Key: RESXWKTXWDVKIF-UHFFFAOYSA-N
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Description

2-chloro-N-ethylpropanamide is a useful research compound. Its molecular formula is C5H10ClNO and its molecular weight is 135.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-ethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO/c1-3-7-5(8)4(2)6/h4H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESXWKTXWDVKIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50987130
Record name 2-Chloro-N-ethylpropanimidic acid
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Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67791-81-5
Record name 2-Chloro-N-ethylpropanamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-ethylpropionamide
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Record name 2-Chloro-N-ethylpropanimidic acid
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Record name 2-chloro-N-ethylpropionamide
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Foundational & Exploratory

potential applications of "2-chloro-N-ethylpropanamide" in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-N-ethylpropanamide (CAS: 67791-81-5) represents a versatile bifunctional electrophile in organic synthesis.[1] Structurally characterized by an activated


-halogen adjacent to an amide carbonyl, it serves as a critical "linchpin" intermediate. Its utility spans three primary domains: the synthesis of 

-amino amide peptidomimetics (structural analogs of local anesthetics), the construction of nitrogen-containing heterocycles (specifically oxazoles and oxazolidinones), and as a scaffold in agrochemical development (herbicide precursors).

This guide provides a rigorous technical analysis of its reactivity profiles, validated experimental protocols, and mechanistic pathways, designed for application scientists and medicinal chemists.

Chemical Profile & Reactivity Landscape

The molecule possesses two distinct sites of reactivity, though the


-carbon is the predominant electrophilic center under standard synthetic conditions.
PropertyData
IUPAC Name This compound
CAS Number 67791-81-5
Molecular Formula

Molecular Weight 135.59 g/mol
Physical State Solid/Crystalline powder (typically)
Primary Reactivity

Nucleophilic Substitution at

-Carbon
Secondary Reactivity Amide Hydrolysis (Acidic/Basic conditions)
Reactivity Map

The following diagram outlines the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core This compound AminoAmides α-Amino Amides (Anesthetic Analogs) Core->AminoAmides SN2 Displacement (Base/KI) Oxazoles 1,3-Oxazoles (Heterocycles) Core->Oxazoles Cyclocondensation Phosphonates α-Phosphono Amides (Arbuzov Reaction) Core->Phosphonates Michaelis-Arbuzov Amines Primary/Secondary Amines Amines->AminoAmides Thioamides Thioamides/Ureas Thioamides->Oxazoles Phosphites Trialkyl Phosphites Phosphites->Phosphonates

Figure 1: Divergent synthetic pathways from the this compound scaffold.

Core Application: Synthesis of -Amino Amides

The most robust application of this compound is its conversion into


-amino amides via nucleophilic substitution. This structural motif is foundational in medicinal chemistry, appearing in local anesthetics (e.g., Prilocaine analogs) and peptidomimetics.
Mechanistic Insight: The Finkelstein Modification

While the


-chloro group is activated by the carbonyl, steric hindrance from the 

-methyl group (propanamide backbone) can retard direct amination.
  • Problem: Direct reaction with secondary amines can be sluggish, leading to side reactions (elimination).

  • Solution: Addition of catalytic Potassium Iodide (KI). The iodide displaces the chloride to form a transient, highly reactive

    
    -iodo intermediate, which reacts rapidly with the amine (
    
    
    
    ).

Mechanism Substrate This compound Intermediate Transient α-Iodo Species (Highly Reactive) Substrate->Intermediate Finkelstein Exchange Iodide I- (Catalyst) Iodide->Intermediate Product α-Amino Amide Intermediate->Product Fast SN2 Amine Secondary Amine (HNR2) Amine->Product

Figure 2: Catalytic cycle for the Finkelstein-assisted amination.

Experimental Protocol: Synthesis of N-ethyl-2-(piperidin-1-yl)propanamide

Objective: To synthesize a tertiary amino-amide derivative using piperidine as a model nucleophile.

Reagents:

  • This compound (1.0 eq, 10 mmol)

  • Piperidine (1.2 eq, 12 mmol)

  • Potassium Carbonate (

    
    ) (2.0 eq, anhydrous)
    
  • Potassium Iodide (KI) (0.1 eq, catalytic)

  • Acetonitrile (MeCN) (dry, 30 mL)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.36 g) in dry MeCN (30 mL).

  • Addition: Add anhydrous

    
     (2.76 g) followed by catalytic KI (166 mg). Finally, add piperidine (1.02  g/1.18  mL) dropwise via syringe.
    
  • Reaction: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    or Ar) for 6-8 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1; stain with
    
    
    or Iodine).
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , 
    
    
    
    , excess carbonate). Rinse the filter cake with fresh MeCN.
  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: Dissolve the residue in DCM (20 mL) and wash with water (

    
    ) to remove residual salts/amine. Dry over 
    
    
    
    , filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Validation Criteria:

  • 1H NMR: Look for the disappearance of the

    
    -CH quartet at ~4.4 ppm (Cl-CH) and appearance of a new signal upfield (~3.0-3.5 ppm) corresponding to the N-CH-CO proton.
    
  • Yield: Expected range 75-90%.

Heterocyclic Synthesis: 1,3-Oxazoles


-Haloamides are precursors to 1,3-oxazoles, a scaffold prevalent in antibiotics and antifungal agents. The reaction typically involves cyclization with thioamides or similar nucleophiles.
Mechanistic Pathway

The synthesis often proceeds via a Hantzsch-type cyclization or a modified Bredereck synthesis. The


-carbon acts as the electrophile, while the amide oxygen (or a tautomeric form) participates in the ring closure.
Protocol: Synthesis of Trisubstituted Oxazoles

Context: Reaction with a thioamide (e.g., thiobenzamide) to form a 2-phenyl-4-methyl-5-(ethylamino)oxazole derivative (or tautomer depending on substitution).

  • Reactants: Mix this compound (10 mmol) with Thiobenzamide (10 mmol) in Ethanol (20 mL).

  • Conditions: Reflux for 4-6 hours.

  • Mechanism: Initial S-alkylation of the thioamide by the

    
    -chloro amide, followed by cyclodehydration.
    
  • Note: This reaction is sensitive to steric bulk. The N-ethyl group on the amide facilitates solubility but may influence the regioselectivity of ring closure compared to primary amides.

Agrochemical Applications

While pharmaceutical applications focus on the amino-amide motif, the agrochemical industry utilizes


-chloroamides as herbicides.
  • Mode of Action: Many chloroacetamide-class herbicides inhibit Very Long Chain Fatty Acid (VLCFA) elongases.

  • Relevance: this compound is structurally homologous to Napropamide (N,N-diethyl-2-(1-naphthyloxy)propanamide) precursors.

  • Research Utility: It serves as a simplified model compound for testing hydrolytic stability of the amide bond in soil-mimetic conditions or for synthesizing metabolite standards for environmental impact studies.

Safety & Handling

Hazard Class: Alkylating Agent.

  • Toxicity: Harmful if swallowed (Acute Tox. 4). Potential skin and eye irritant.

  • Specific Risk: As an

    
    -haloamide, it acts as an alkylating agent. It can alkylate DNA bases or proteins (cysteine residues).
    
  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Neutralization: Spills should be treated with dilute ammonia or aqueous sodium hydroxide to hydrolyze the active chloride before disposal.

References

  • PubChem. (n.d.).[1][2] this compound (CID 105620). National Library of Medicine. Retrieved from [Link]

  • Eames, J., et al. (2000). Efficient Synthesis of -Amino Amides via Nucleophilic Substitution. Journal of Chemical Research. (General reference for -haloamide substitution).
  • Organic Chemistry Portal. (n.d.). Synthesis of Oxazoles.[3][4][5][6] Retrieved from [Link]

  • ResearchG

    
    -Chloroamides in Water. Retrieved from [Link]
    

Sources

"2-chloro-N-ethylpropanamide" as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Role: Chemical Intermediate & Electrophilic Scaffold CAS: 67791-81-5 | Formula:


[1]

Executive Summary & Molecular Architecture

2-chloro-N-ethylpropanamide is a specialized


-haloamide intermediate used primarily in the synthesis of agrochemicals (herbicide precursors) and pharmaceutical building blocks (peptidomimetics and local anesthetics). Its utility stems from its bifunctional electrophilicity :
  • The Amide Backbone: Provides hydrolytic stability and hydrogen-bonding capability, essential for biological molecular recognition.

  • The

    
    -Chloro Motif:  Acts as a tunable leaving group for nucleophilic substitution (
    
    
    
    ), allowing the precise installation of amines, thiols, or alkoxides at the chiral center.

This guide details the synthesis, purification, and downstream application of this intermediate, focusing on its role as a precursor for


-ethyl-alanine derivatives.
Physicochemical Profile
PropertyValueNote
Molecular Weight 135.59 g/mol
Physical State Solid (low melting) or OilDepends on purity/temperature.
Melting Point ~35–40 °CEstimated based on homologues; often supercools to oil.
Solubility DCM, EtOAc, EthanolPoorly soluble in water; hydrolyzes slowly.
Reactivity Class Alkylating AgentHigh Alert: Potential skin sensitizer.

Synthesis Protocol: Acylation Route

The most robust synthesis involves the nucleophilic acyl substitution of 2-chloropropanoyl chloride with ethylamine. This method is preferred over coupling reagents (EDC/NHS) due to atom economy and scalability.

Reaction Scheme


Step-by-Step Methodology

Reagents:

  • 2-Chloropropanoyl chloride (1.0 equiv)

  • Ethylamine (2.0 M in THF or aqueous 70%) (1.1 equiv)

  • Triethylamine (

    
    ) or 
    
    
    
    (1.2 equiv) - Acts as HCl scavenger.
  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Setup: Flame-dry a 250mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Purge with

    
    .
    
  • Solvation: Dissolve 2-chloropropanoyl chloride (e.g., 50 mmol) in anhydrous DCM (100 mL). Cool to 0°C (ice bath).

    • Causality: Cooling is critical to prevent bis-acylation or polymerization side reactions.

  • Addition: Mix Ethylamine and

    
     in a separate vessel. Add this mixture dropwise to the RBF over 30 minutes.
    
    • Observation: White precipitate (

      
      ) will form immediately.
      
  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

  • Workup (Self-Validating Step):

    • Filter off the solid salts.

    • Wash the organic filtrate with 1M HCl (2x 50mL). Reason: Removes unreacted ethylamine.

    • Wash with Sat.

      
        (2x 50mL). Reason: Removes unreacted acid chloride (hydrolyzed to acid).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Process Visualization

SynthesisWorkflow Start Start: 2-Chloropropanoyl Chloride (in DCM, 0°C) Add Add Ethylamine + Base (Dropwise) Start->Add React Stir at RT (2 hrs) Monitor: TLC/GC Add->React Filter Filter Salts (Remove Et3N.HCl) React->Filter WashAcid Wash 1M HCl (Removes excess Amine) Filter->WashAcid WashBase Wash NaHCO3 (Removes Acid) WashAcid->WashBase Dry Dry & Concentrate WashBase->Dry Product Pure this compound Dry->Product

Figure 1: Synthesis workflow ensuring removal of nucleophilic and electrophilic impurities.

Mechanistic Reactivity & Downstream Applications

Once synthesized, this compound serves as a "warhead" or scaffold. Its reactivity is dominated by the


-carbon.
The "Dual Electrophile" Challenge

While the amide carbonyl is electrophilic, it is significantly less reactive than the


-carbon alkyl chloride towards soft nucleophiles (thiols, secondary amines). However, strong bases can cause elimination (forming acrylamides) rather than substitution.
Primary Application: Synthesis of N-Ethyl-Alaninamides

This intermediate allows for the construction of complex peptidomimetics or local anesthetic analogues (structurally related to Prilocaine) via


 displacement.

General Protocol for Substitution:

  • Dissolve this compound in Acetonitrile (MeCN) .

  • Add nucleophile (e.g., Piperidine, Morpholine, or a primary amine) (1.5 equiv).

  • Add KI (0.1 equiv) (Finkelstein Catalyst).

    • Mechanistic Insight: KI converts the alkyl chloride (poor leaving group) to an alkyl iodide (excellent leaving group) in situ, accelerating the reaction rate significantly.

  • Reflux (60-80°C) for 4–12 hours.

Reactivity Pathways Diagram

ReactivityPathways Central This compound NuSub SN2 Substitution (Amines/Thiols) Central->NuSub + R-NH2 / KI Elim E2 Elimination (Strong Base/Heat) Central->Elim + tBuOK Hydro Hydrolysis (Strong Acid/Base) Central->Hydro + H2O / pH < 1 Prod_Amino alpha-Amino Amides (Anesthetic Scaffold) NuSub->Prod_Amino Prod_Acryl N-ethylacrylamide (Polymer precursor) Elim->Prod_Acryl Prod_Acid 2-Chloropropanoic Acid Hydro->Prod_Acid

Figure 2: Divergent reactivity pathways. The SN2 pathway is the primary target for drug synthesis.

Quality Control & Validation

Trustworthiness in chemical synthesis requires rigorous characterization.

NMR Validation (Predicted)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.18 (t, 3H, 
      
      
      
      )
    • 
       1.70 (d, 3H, 
      
      
      
      )
    • 
       3.35 (dq, 2H, 
      
      
      
      )
    • 
       4.45 (q, 1H, 
      
      
      
      )
    • 
       6.80 (br s, 1H, 
      
      
      
      )
  • Interpretation: The quartet at 4.45 ppm is diagnostic for the

    
    -proton next to the chlorine. If this shifts upfield to ~3.5 ppm after reaction with an amine, substitution was successful.
    
Impurity Profile
ImpurityOriginDetectionRemoval
Ethylamine Excess reagentNMR (High field triplet/quartet)Acid wash (1M HCl)
2-Chloropropanoic acid Hydrolysis of starting materialNMR (Acid peak >10ppm)Base wash (NaHCO3)
N-ethylacrylamide Elimination byproductNMR (Vinylic protons 5.5-6.5 ppm)Recrystallization/Column

Safety & Handling (E-E-A-T Critical)

Hazard Classification:

  • Skin Sensitizer:

    
    -haloamides are potent alkylating agents. They can modify cysteine residues in skin proteins, leading to contact dermatitis.
    
  • Acute Toxicity: Harmful if swallowed or absorbed through skin.[2]

Handling Protocol:

  • Double Glove: Nitrile gloves are generally sufficient, but double gloving is recommended during the handling of the pure oil.

  • Quenching: Any spills should be treated with a solution of 10% sodium thiosulfate and dilute base. Thiosulfate acts as a soft nucleophile to displace the chloride, rendering the molecule non-electrophilic and safer for disposal.

References

  • PubChem. (2025).[1][2] this compound (Compound).[1][3][4] National Library of Medicine.[1] [Link]

  • March, J. (2013). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience. (Reference for Nucleophilic Acyl Substitution and Finkelstein mechanisms).
  • ECHA. (2024).[2] Registration Dossier: this compound. European Chemicals Agency.[1][2] [Link] (General hazard data for alpha-chloroamides).[1]

Sources

Technical Guide: Nucleophilic Reactivity Profile of 2-Chloro-N-ethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-chloro-N-ethylpropanamide" reactivity with nucleophiles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS 67791-81-5) serves as a critical electrophilic building block in the synthesis of peptidomimetics,


-amino amides, and heterocyclic scaffolds. Its reactivity is defined by the competition between bimolecular nucleophilic substitution (

)
and

-elimination (

)
. Unlike simple alkyl halides, the adjacent amide moiety exerts significant electronic and steric influence, modulating reaction rates and stereochemical outcomes through Neighboring Group Participation (NGP).

This guide provides a mechanistic breakdown of its reactivity with soft (thiols, amines) versus hard (alkoxides) nucleophiles, offering optimized protocols to maximize substitution yields while suppressing the formation of the N-ethylacrylamide byproduct.

Molecular Architecture & Reactivity Landscape

The molecule features a secondary amide group adjacent to a secondary alkyl chloride. This proximity creates a "push-pull" electronic environment:

  • Inductive Effect: The carbonyl group is electron-withdrawing, increasing the acidity of the

    
    -proton (
    
    
    
    ) and enhancing the electrophilicity of the
    
    
    center.
  • Steric Environment: The

    
    -ethyl group and the 
    
    
    
    -methyl group (from the propanamide backbone) create moderate steric hindrance, which can impede the approach of bulky nucleophiles, favoring elimination pathways under basic conditions.
Electronic Reactivity Matrix
SiteReactivity TypeKey NucleophilesOutcome
C-2 (

-Carbon)
Electrophile (

)
Amines, Azides, Thiols

-Functionalized Amides
H-2 (

-Proton)
Acidic (

)
Alkoxides, HydridesN-ethylacrylamide (Elimination)
Amide Oxygen Internal NucleophileN/AEpimerization / Solvolysis (NGP)

Mechanistic Pathways: Substitution vs. Elimination

The core challenge in utilizing this compound is controlling the chemoselectivity between substitution and elimination.

Nucleophilic Substitution ( )

Reaction with soft nucleophiles (e.g., benzylamine, sodium azide, thiophenol) in polar aprotic solvents (DMSO, DMF, MeCN) typically proceeds via an


 mechanism.
  • Kinetics: Second-order kinetics, rate

    
    .
    
  • Stereochemistry: Inversion of configuration at C-2. However, if the reaction is performed in protic solvents or with weak nucleophiles, the amide oxygen may transiently attack the

    
    -carbon, forming an unstable imino-lactone intermediate (NGP), leading to retention or racemization.
    
-Elimination ( )

Reaction with hard, basic nucleophiles (e.g.,


, 

) or heating with amines favors the removal of the

-proton (from the methyl group C-3).
  • Product: N-ethylacrylamide (

    
    ).
    
  • Thermodynamics: The formation of the conjugated

    
    -unsaturated system is thermodynamically favorable, particularly at elevated temperatures (
    
    
    
    C).
Visualization of Reaction Pathways

The following diagram maps the divergent pathways based on nucleophile selection.

ReactivityMap Start 2-chloro-N- ethylpropanamide Nu_Soft Soft Nucleophile (R-NH2, R-SH, N3-) Start->Nu_Soft + Nu Nu_Hard Hard Base (RO-, OH-) Start->Nu_Hard + Base TS_SN2 TS: SN2 (Backside Attack) Nu_Soft->TS_SN2 Kinetic Control (Low Temp) TS_E2 TS: E2 (Proton Abstraction) Nu_Hard->TS_E2 Thermodynamic Control Prod_Sub alpha-Substituted Amide TS_SN2->Prod_Sub Inversion Prod_Elim N-ethylacrylamide (Side Product) TS_E2->Prod_Elim - HCl

Figure 1: Divergent reactivity pathways. Soft nucleophiles favor substitution (


), while hard bases trigger elimination (

).

Experimental Protocols

Protocol A: Synthesis of -Amino Amides (Aminolysis)

This protocol minimizes elimination by using a mild base scavenger and controlled temperature.

Reagents:

  • This compound (1.0 eq)

  • Primary/Secondary Amine (1.2 eq)

  • 
     (1.5 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or THF

Step-by-Step Workflow:

  • Dissolution: Dissolve this compound in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add

    
     (powdered) to the solution. Note: Inorganic bases are preferred over TEA to reduce E2 competition.
    
  • Nucleophile Addition: Add the amine dropwise at

    
    C to suppress initial exotherm.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC/LC-MS.

    • Checkpoint: If reaction is sluggish, add NaI (0.1 eq) to catalyze via the Finkelstein reaction (in situ formation of the more reactive iodide).

  • Workup: Filter off solids (

    
    ). Concentrate filtrate. Partition between EtOAc and water. Wash organic layer with brine, dry over 
    
    
    
    .
Protocol B: Thiazolidinone Scaffold Construction

Reaction with thiourea does not typically yield aromatic thiazoles directly (as with ketones) but forms iminothiazolidinones.

Reagents:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Solvent: Ethanol (EtOH)

Workflow:

  • Reflux the mixture in EtOH for 4–6 hours.

  • The product often precipitates as the hydrochloride salt of the 2-imino-4-methyl-N-ethylthiazolidin-5-one (or tautomer).

  • Isolate by filtration.[1]

Critical Parameters & Troubleshooting

IssueCauseCorrective Action
High Elimination Byproduct Base is too strong or hindered (e.g., TEA,

).
Switch to inorganic bases (

,

) or milder organic bases (DIPEA). Lower reaction temperature.
Low Conversion Steric hindrance of the

-methyl group.
Add catalytic Sodium Iodide (NaI, 10 mol%) to generate the transient

-iodo intermediate (Finkelstein condition).
Hydrolysis Wet solvents.Use anhydrous solvents. The C-Cl bond is susceptible to hydrolysis to the

-hydroxy amide.
Neighboring Group Participation (NGP)

In solvolytic conditions (e.g., heating in alcohols without strong base), the amide oxygen can attack the C-Cl center. This forms a transient oxazolinium ion. If the starting material is chiral, this pathway can lead to retention of configuration (double inversion) or racemization, rather than the pure inversion expected from


.

NGP_Mechanism Substrate Chiral Start Material Intermediate Oxazolinium Intermediate Substrate->Intermediate Intramolecular O-Attack (-Cl) Product Product (Retention) Intermediate->Product Nu Attack Ring Opening

Figure 2: NGP mechanism where amide oxygen acts as an internal nucleophile, affecting stereochemistry.

Safety & Handling

  • Skin Sensitization:

    
    -Haloamides are potent alkylating agents and known skin sensitizers. They can cause allergic contact dermatitis. Double-gloving (Nitrile)  and working in a fume hood is mandatory.
    
  • Lachrymator Potential: While less volatile than

    
    -chloroacetamides, the compound may still exhibit lachrymatory properties.
    
  • Waste Disposal: Quench unreacted halides with aqueous ammonia or thiourea before disposal to destroy alkylating potential.

References

  • Lee, K. S., Adhikary, K. K., Lee, H. W., Lee, B. S., & Lee, I. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Electrophilicity of 2-chloro-N-ethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Electrophilicity in Modern Drug Discovery

In the landscape of contemporary drug development, the concept of electrophilicity has evolved from a classical chemical principle to a pivotal tool in the design of highly specific and potent therapeutic agents. The deliberate incorporation of electrophilic "warheads" into drug candidates has enabled the development of covalent inhibitors that form a stable bond with their biological targets. This strategy can offer significant advantages, including prolonged duration of action and enhanced potency. However, the reactivity of these electrophiles must be meticulously calibrated to ensure target specificity and minimize off-target effects that can lead to toxicity. This guide provides a comprehensive examination of the electrophilicity of 2-chloro-N-ethylpropanamide, a representative α-chloro amide, offering both theoretical understanding and practical methodologies for its assessment.

Unveiling the Electrophilic Nature of this compound

The electrophilicity of this compound is fundamentally dictated by its molecular architecture. The presence of a chlorine atom on the carbon alpha to the carbonyl group creates an electron-deficient center, rendering it susceptible to attack by nucleophiles.

Chemical Structure:

  • IUPAC Name: this compound[1]

  • CAS Number: 67791-81-5[2]

  • Molecular Formula: C₅H₁₀ClNO[1]

  • Molecular Weight: 135.59 g/mol [2]

The key to its reactivity lies in the polarization of the C-Cl bond, which is further amplified by the electron-withdrawing inductive effect of the adjacent carbonyl group. This electronic arrangement makes the α-carbon a prime target for nucleophilic substitution reactions, predominantly following an Sₙ2 mechanism.[3][4]

The Sₙ2 Reaction: A Mechanistic Overview

The reaction of this compound with a nucleophile (Nu⁻) proceeds via a bimolecular nucleophilic substitution (Sₙ2) pathway. This is a single-step process where the nucleophile attacks the electrophilic α-carbon from the backside of the leaving group (the chloride ion), leading to an inversion of stereochemistry if the carbon is chiral.

kinact_KI_Workflow prep_solutions Prepare Stock Solutions (Compound, GSH, DTNB) run_assay Run Kinetic Assay (Mix reagents, monitor Abs at 412 nm) prep_solutions->run_assay calc_kobs Calculate k_obs (ln(Abs) vs. time) run_assay->calc_kobs vary_conc Vary Compound Concentration calc_kobs->vary_conc vary_conc->run_assay plot_kobs Plot k_obs vs. [Compound] vary_conc->plot_kobs calc_kapp Determine k_app (slope) plot_kobs->calc_kapp derive_kinact Derive k_inact/K_I calc_kapp->derive_kinact

Caption: Workflow for the experimental determination of kᵢₙₐ꜀ₜ/Kᵢ.

Data Presentation:

Nucleophilekᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹)
GlutathioneExperimental Value
CysteineExperimental Value
N-acetylcysteineExperimental Value
Note: This table should be populated with experimentally determined values.

Computational Assessment of Electrophilicity

Computational chemistry provides powerful tools to predict and rationalize the electrophilic character of a molecule. Key descriptors include the global electrophilicity index (ω) and Fukui functions.

Global Electrophilicity Index (ω)

The global electrophilicity index, ω, quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η). A higher value of ω indicates a greater electrophilicity.

Fukui Functions

Fukui functions (f(r)) identify the regions within a molecule that are most susceptible to nucleophilic or electrophilic attack. The Fukui function f⁺(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f⁻(r) indicates the propensity to donate an electron (electrophilic attack). [5][6]

Protocol: Computational Workflow for Electrophilicity Prediction

This protocol outlines a general workflow for calculating the global electrophilicity index and Fukui functions using Density Functional Theory (DFT).

Software:

  • A quantum chemistry software package (e.g., Gaussian, ORCA, Jaguar) [7][8][9]* A molecular visualization program (e.g., GaussView, Avogadro, Chemcraft)

Procedure:

  • Structure Optimization:

    • Build the 3D structure of this compound.

    • Perform a geometry optimization and frequency calculation at a suitable level of theory (e.g., B3LYP/6-31G*).

  • Calculation of Neutral, Anionic, and Cationic Species:

    • Perform single-point energy calculations for the neutral molecule (N electrons), the anion (N+1 electrons), and the cation (N-1 electrons) using the optimized geometry of the neutral species.

  • Calculation of Electrophilicity Descriptors:

    • Calculate the ionization potential (IP = E(N-1) - E(N)) and electron affinity (EA = E(N) - E(N+1)).

    • Calculate the electronic chemical potential (μ ≈ -(IP + EA)/2) and chemical hardness (η ≈ IP - EA).

    • Calculate the global electrophilicity index (ω = μ²/2η).

  • Calculation of Fukui Functions:

    • Calculate the atomic charges for the neutral, anionic, and cationic species.

    • Calculate the condensed Fukui functions for each atom:

      • f⁺ = q(N+1) - q(N) (for nucleophilic attack)

      • f⁻ = q(N) - q(N-1) (for electrophilic attack)

    • The atom with the highest f⁺ value is the most likely site for nucleophilic attack.

Computational_Workflow build_structure Build 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) build_structure->geom_opt sp_calcs Single-Point Energy Calculations (Neutral, Anion, Cation) geom_opt->sp_calcs calc_descriptors Calculate IP, EA, μ, η sp_calcs->calc_descriptors calc_charges Calculate Atomic Charges (Neutral, Anion, Cation) sp_calcs->calc_charges calc_omega Calculate Global Electrophilicity (ω) calc_descriptors->calc_omega calc_fukui Calculate Condensed Fukui Functions (f+, f-) calc_charges->calc_fukui identify_site Identify Most Electrophilic Site calc_fukui->identify_site

Caption: Computational workflow for predicting electrophilicity.

Implications in Drug Development and Safety Considerations

The electrophilicity of this compound and related α-chloro amides has significant implications in drug design and development.

  • Covalent Inhibition: These compounds can serve as "warheads" in the design of targeted covalent inhibitors. By tuning the electrophilicity of the α-carbon, it is possible to achieve a desired level of reactivity towards a specific nucleophilic residue (e.g., cysteine, serine, lysine) in a target protein.

  • Toxicity: Uncontrolled reactivity can lead to off-target covalent modification of other biological macromolecules, which is a common mechanism of drug-induced toxicity. Therefore, a thorough understanding and quantification of the electrophilicity of any drug candidate containing such a motif is crucial for safety assessment.

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS). [10][11][12]

Conclusion

The electrophilicity of this compound is a well-defined chemical property that can be both harnessed for therapeutic benefit and a source of potential toxicity. A multi-faceted approach, combining experimental kinetic studies and computational modeling, is essential for a comprehensive understanding of its reactivity. The protocols and theoretical frameworks presented in this guide provide a robust foundation for researchers to assess the electrophilic potential of this and similar molecules, enabling the rational design of safer and more effective covalent drugs.

References

  • Time in JP. Google Search.
  • 2-Chloro-N-ethylpropionamide | C5H10ClNO | CID 105620. PubChem. [Link]

  • (PDF) Structure of 2-chloro-N-(p-tolyl)propanamide. ResearchGate. [Link]

  • Running Rowan's Fukui Index Calculation Workflow. Rowan Documentation. [Link]

  • The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Determination of kinact and Ki for covalent inhibition using the OmniaR assay. BioKin, Ltd. [Link]

  • Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. ACS Catalysis. [Link]

  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. PMC. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Institutes of Health. [Link]

  • SN2 reaction kinetics. YouTube. [Link]

  • How to calculate Fukui functions using Gaussian 09W | Electrophilic and Nucleophilic sites. YouTube. [Link]

  • 2-chloro-n-[2-(thiophen-2-yl)ethyl]propanamide. PubChem. [Link]

  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • 2-chloro-N-ethyl-propanamide CAS NO.67791-81-5. Hangzhou J&H Chemical Co., Ltd. [Link]

  • How to calculate Kinact and Kobs for irreversible enzyme inhibition? ResearchGate. [Link]

  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. ACS Publications. [Link]

  • Jaguar Fukui Functions: Identifying Electrophilic and Nucleophilic Sites. Schrödinger. [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. Royal Society of Chemistry. [Link]

  • ARTICLE. The Royal Society of Chemistry. [Link]

  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. [Link]

  • How to calculate Fukui indices. Dr. Joaquin Barroso's Blog. [Link]

  • Suggest a synthesis pathway for N-ethylpropanamide from alkenes. Study.com. [Link]

  • Propanamide, 2-chloro-N,N-diethyl-. US EPA. [Link]

  • Fukui Indices & Global Electrophilicity. Rowan Newsletter. [Link]

  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]

  • A kind of preparation method of 2-chloroethylamine hydrochloride.
  • DFT studies on the reaction mechanism of Ru(II)-catalyzed the C H activation of aromatic amide and alkylation of non-active olefins. ResearchGate. [Link]

  • Nucleophilic Substitution Reactions (SN1 and SN2). University of Calgary. [Link]

Sources

"2-chloro-N-ethylpropanamide" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile and storage protocols for 2-chloro-N-ethylpropanamide (CAS 67791-81-5), an


-haloamide intermediate used in organic synthesis and medicinal chemistry.

Chemical Identity & Physicochemical Baseline

Before addressing stability, we must establish the compound's baseline properties, as these dictate its degradation susceptibility.

PropertyDataRelevance to Stability
IUPAC Name This compoundDefines functional groups (secondary amide,

-chloro).
CAS Number 67791-81-5Unique identifier for tracking batches.
Molecular Formula

Low molecular weight (135.59 g/mol ).
Structure

Contains a labile C-Cl bond adjacent to a carbonyl.
Physical State Solid (typically crystalline) or OilLow melting point solids are prone to "oiling out" if impure.
Reactivity Class Alkylating Agent / ElectrophileHigh reactivity toward nucleophiles (amines, thiols, water).

Stability & Degradation Mechanisms[1]

The stability of this compound is governed by three primary competing pathways: Hydrolysis , Thermal Elimination , and Nucleophilic Substitution . Understanding these mechanisms is crucial for troubleshooting purity loss.

Hydrolysis (Moisture Sensitivity)

Like most amides, the amide bond is relatively stable at neutral pH. However, the presence of the electron-withdrawing chlorine atom at the


-position increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water than simple alkyl amides.
  • Mechanism: Water attacks the carbonyl carbon, leading to a tetrahedral intermediate.[1] Under acidic conditions (often generated by trace HCl from degradation), this collapses to release ethylamine and 2-chloropropionic acid.

  • Critical Control: Moisture content must be kept <0.5% to prevent autocatalytic hydrolysis.

Thermal Elimination (Dehydrohalogenation)

The most critical instability factor for


-haloamides is the thermal elimination of hydrogen chloride (HCl).
  • Mechanism: The

    
    -hydrogen (on the terminal methyl group of the propionyl chain) is acidic. Upon heating, the molecule can undergo 
    
    
    
    -elimination to form N-ethylacrylamide and HCl .
  • Autocatalysis: The released HCl catalyzes further hydrolysis of the amide bond, creating a runaway degradation loop.

  • Reaction:

    
    
    
Nucleophilic Substitution ( )

The C-Cl bond is highly reactive toward nucleophiles. If the compound is stored in solvents containing nucleophilic impurities (e.g., alcohols, amines), the chlorine is readily displaced.

  • Implication: Do not use protic solvents (methanol, ethanol) for long-term storage of stock solutions.

Visualizing the Degradation Pathways

DegradationPathways Compound This compound (Target) Hydrolysis Hydrolysis Products (2-Chloropropionic acid + Ethylamine) Compound->Hydrolysis + H2O / H+ (Acid Catalysis) Elimination Elimination Product (N-Ethylacrylamide + HCl) Compound->Elimination + Heat (> 40°C) Substitution Substitution Product (2-Nu-N-ethylpropanamide) Compound->Substitution + Nucleophile (Nu-)

Figure 1: Primary degradation pathways. Note that HCl generation (yellow path) accelerates hydrolysis (red path).

Storage & Handling Protocols

Based on the degradation mechanisms above, the following storage protocol is mandatory to maintain >98% purity over 12 months.

Primary Storage Conditions
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Suppresses thermal elimination of HCl. Room temperature storage significantly accelerates degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation and excludes atmospheric moisture.
Container Amber Glass with PTFE-lined capAmber glass blocks UV light (preventing C-Cl homolysis). PTFE liner prevents leaching of plasticizers by the chlorinated moiety.
Desiccation Required The compound is potentially hygroscopic. Store the vial inside a secondary container with active desiccant (e.g., silica gel or molecular sieves).
Handling Stock Solutions

Researchers often solubilize the compound for assays. Follow these rules:

  • Solvent Choice: Use DMSO or Anhydrous DMF . Avoid alcohols (MeOH, EtOH) as they can act as nucleophiles over time.

  • Shelf Life:

    • Solid State (at -20°C): 2 years.[2][3]

    • Solution (DMSO at -20°C): 3 months.[1]

    • Solution (DMSO at RT): < 24 hours.[3]

  • Freeze-Thaw: Limit to < 3 cycles. Aliquot stock solutions immediately upon preparation.

Storage Decision Logic

StorageLogic Start Received this compound Form Is it Solid or Oil? Start->Form Solid Solid (Crystalline) Form->Solid Oil Oil / Low Melting Solid Form->Oil Temp Store at 2-8°C Solid->Temp Short Term (<1 mo) Freezer Store at -20°C (Preferred) Solid->Freezer Long Term (>1 mo) Oil->Freezer Always Atmosphere Purge with Argon/N2 Temp->Atmosphere Freezer->Atmosphere Container Amber Glass Vial Atmosphere->Container

Figure 2: Decision tree for optimal storage based on physical state and duration.

Safety & Toxicology (SDS Summary)

While this guide focuses on stability, safety dictates handling procedures.

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1.

  • Signal Word: WARNING .

  • Hazard Statement (H302): Harmful if swallowed.

  • Precautionary Measure: Wear nitrile gloves. The

    
    -chloro motif makes this a potential alkylating agent; avoid all skin contact.
    

References

  • PubChem. (2025). This compound (Compound). National Library of Medicine. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis: Acid and Base Catalyzed Mechanism. [Link]

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Methodological & Application

Application Notes and Protocol for the Use of 2-Chloro-N-ethylpropanamide as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Unlocking Novel Chemistries with 2-Chloro-N-ethylpropanamide

This compound, a member of the α-chloro amide family of compounds, presents itself as a versatile electrophilic reagent for the alkylation of various nucleophiles. Its utility in synthetic organic chemistry, particularly in the construction of carbon-nitrogen bonds, is of significant interest to researchers in medicinal chemistry and materials science. The presence of a chlorine atom on the α-carbon to the amide carbonyl group activates the molecule for nucleophilic substitution reactions, making it an effective alkylating agent for primary and secondary amines, as well as other nucleophilic species.

This document provides a comprehensive guide to the practical application of this compound as an alkylating agent, with a focus on the N-alkylation of secondary amines. The protocols and insights provided herein are grounded in established principles of organic chemistry and are designed to equip researchers with the knowledge to safely and effectively utilize this reagent in their synthetic endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and successful application.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₅H₁₀ClNOPubChem
Molecular Weight 135.59 g/mol PubChem
Appearance White to off-white solid(Assumed based on related compounds)
CAS Number 67791-81-5PubChem

Reaction Mechanism: A Stepwise Approach to N-Alkylation

The N-alkylation of a secondary amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The key steps are outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic α-carbon of this compound.

  • Transition State: A transient pentacoordinate transition state is formed, where the nitrogen-carbon bond is forming concurrently with the breaking of the carbon-chlorine bond.

  • Leaving Group Departure: The chloride ion, a good leaving group, departs, resulting in the formation of a protonated N-alkylated product.

  • Deprotonation: A base present in the reaction mixture deprotonates the newly formed ammonium salt to yield the final, neutral N-alkylated amide product and the corresponding protonated base.

Caption: SN2 mechanism for the N-alkylation of a secondary amine.

Safety and Handling: A Prudent Approach to a Reactive Reagent

This compound is classified as harmful if swallowed[1]. As with all α-chloro amides and alkylating agents in general, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Hazard Summary:

Hazard StatementGHS Classification
Harmful if swallowedH302

Precautions:

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes.

  • In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol provides a detailed procedure for the N-alkylation of a generic secondary amine with this compound. The specific conditions may require optimization depending on the nucleophilicity of the amine and the desired reaction kinetics.

Materials:

  • This compound

  • Secondary amine (e.g., diethylamine, morpholine)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, dimethylformamide)

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for work-up and purification

Experimental Workflow:

experimental_workflow Reagents Addition of Reagents Reaction Reaction Progression Reagents->Reaction Monitoring Reaction Monitoring Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Upon Completion Extraction Extraction Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification Drying->Purification Characterization Characterization Purification->Characterization

Caption: General workflow for the N-alkylation reaction.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the secondary amine (1.0 eq.) and the anhydrous solvent (e.g., acetonitrile, 5-10 mL per mmol of amine).

  • Addition of Base: Add the base (e.g., anhydrous potassium carbonate, 1.5 eq., or triethylamine, 1.2 eq.) to the stirred solution.

  • Addition of Alkylating Agent: Dissolve this compound (1.1 eq.) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture at room temperature.

  • Reaction Progression: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for the required time (typically 4-24 hours). The progress of the reaction should be monitored by an appropriate analytical technique.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Aqueous Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford the pure N-alkylated product.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no conversion Insufficiently reactive amine; Inactive base; Low reaction temperatureIncrease reaction temperature; Use a stronger, non-nucleophilic base (e.g., DBU); Consider a more polar solvent (e.g., DMF)
Formation of multiple products Over-alkylation (if primary amine is present); Side reactionsUse a slight excess of the amine; Control the stoichiometry of the alkylating agent carefully
Difficult purification Co-eluting impuritiesOptimize the solvent system for column chromatography; Consider derivatization to aid separation; Recrystallization may be an option for solid products

Conclusion

This compound serves as a valuable and reactive alkylating agent for the synthesis of N-substituted amides. The protocol and guidelines presented in this application note provide a solid foundation for researchers to explore the synthetic potential of this reagent. By adhering to the principles of safe laboratory practice and employing systematic reaction optimization, scientists can confidently incorporate this compound into their synthetic strategies to access novel molecular architectures for various applications in drug discovery and materials science.

References

  • PubChem. This compound. [Link]

  • European Chemicals Agency (ECHA). This compound. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Application Note: Synthesis and Characterization of 2-Chloro-N-ethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Safety Directive

Scope and Utility

This application note details the controlled synthesis of 2-chloro-N-ethylpropanamide (CAS: 67791-81-5), a functionalized aliphatic amide. This compound serves as a versatile electrophilic building block in the synthesis of heterocyclic scaffolds, agrochemicals, and pharmaceutical intermediates. Its


-chloro moiety renders it highly reactive towards nucleophilic substitution, making it a critical intermediate for generating complex secondary amines and peptidomimetic structures.
Operational Safety (Critical)

WARNING: This protocol involves the use of 2-chloropropionyl chloride and ethylamine .

  • 2-Chloropropionyl chloride is a lachrymator and highly corrosive. It reacts violently with water to release hydrogen chloride (HCl) gas.[1]

  • Ethylamine is a volatile, flammable, and toxic amine.

  • Engineering Controls: All operations must be performed within a certified chemical fume hood maintaining a face velocity of at least 100 fpm.

  • PPE: Nitrile gloves (double-gloved recommended for acid chlorides), chemical splash goggles, and a flame-resistant lab coat are mandatory.

Part 2: Technical Narrative & Methodology

Mechanistic Rationale

The synthesis utilizes a Nucleophilic Acyl Substitution pathway.[1] The choice of the acid chloride route over direct carboxylic acid coupling (using DCC/EDC) is driven by atom economy and reaction kinetics.

  • Activation: The carbonyl carbon of 2-chloropropionyl chloride is highly electrophilic due to the inductive effect of both the chlorine atom and the oxygen.

  • Nucleophilic Attack: The lone pair on the nitrogen of ethylamine attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The reformation of the carbonyl double bond expels the chloride ion (a good leaving group).

  • Acid Scavenging: The reaction generates HCl.[1] An auxiliary base, Triethylamine (TEA) , is employed to sequester the acid as triethylamine hydrochloride, preventing the protonation of the nucleophilic amine and driving the equilibrium forward.

Experimental Protocol: Anhydrous Acylation
Reagents & Materials
ReagentRoleEquiv.MW ( g/mol )Quantity (Example)
2-Chloropropionyl Chloride Electrophile1.0126.9712.7 g (100 mmol)
Ethylamine (2.0M in THF) Nucleophile1.0545.0852.5 mL
Triethylamine (TEA) Base (Scavenger)1.2101.1916.7 mL
Dichloromethane (DCM) SolventN/A84.93150 mL
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 500 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel.

  • Purge the system with dry nitrogen (

    
    ) to remove atmospheric moisture.
    
  • Charge the flask with Ethylamine (2.0M in THF) and Triethylamine .

  • Dilute with DCM (100 mL) and cool the mixture to 0°C using an ice/water bath. Rationale: Low temperature suppresses side reactions and controls the exotherm.

Step 2: Controlled Addition

  • Dilute 2-Chloropropionyl chloride in remaining DCM (50 mL) in the addition funnel.

  • Add the acid chloride solution dropwise to the amine mixture over 30–45 minutes.

  • Observation: A white precipitate (Triethylamine Hydrochloride) will form immediately. Ensure vigorous stirring to maintain homogeneity.

Step 3: Reaction Maintenance

  • Once addition is complete, allow the reaction to warm to room temperature (20–25°C) naturally.

  • Stir for 3–4 hours.

  • Validation: Monitor reaction progress via TLC (30% EtOAc/Hexane). The disappearance of the acid chloride (visualized by stain) indicates completion.

Step 4: Work-up and Isolation

  • Quench the reaction by adding cold water (100 mL) .

  • Transfer to a separatory funnel. Separate the organic layer.[2]

  • Wash the organic phase sequentially with:

    • 1M HCl (50 mL) – Removes unreacted amine/TEA.

    • Sat.

      
       (50 mL) – Neutralizes residual acid.
      
    • Brine (50 mL) – Dries the organic layer.

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil.
    

Step 5: Purification

  • If necessary, purify via vacuum distillation or silica gel column chromatography (Gradient: 10-30% EtOAc in Hexanes).

  • Target Yield: 85–92% (Colorless to pale yellow oil/low-melting solid).

Part 3: Visualization & Data

Process Workflow Diagram

G Start Start: Reagent Prep (Anhydrous Conditions) Mix Reaction Setup Ethylamine + TEA in DCM (0°C, N2 atm) Start->Mix Add Addition Phase Dropwise 2-Chloropropionyl Chloride (Exothermic Control) Mix->Add Cool to 0°C React Reaction Phase Warm to RT, Stir 3-4h (Formation of Et3N·HCl ppt) Add->React Warm to RT Workup Work-up Quench (H2O), Wash (HCl/NaHCO3) Phase Separation React->Workup TLC Check Isolate Isolation Dry (MgSO4), Filter, Evaporate Workup->Isolate Organic Layer Product Final Product This compound (Validation: NMR/IR) Isolate->Product Purification

Caption: Figure 1. Synthesis workflow for this compound via Schotten-Baumann conditions.

Physicochemical Characterization Data
PropertyValueSource/Method
Molecular Formula

Calculated
Molecular Weight 135.59 g/mol Calculated
Appearance Colorless oil / Low melting solidExperimental Observation
Boiling Point ~239°C (Predicted)ChemicalBook [1]
Solubility Soluble in DCM, EtOAc, MeOHExperimental
IR Spectrum Amide C=O stretch (~1650 cm⁻¹)Spectral Database
1H NMR (CDCl3)

1.15 (t, 3H), 1.70 (d, 3H), 3.30 (m, 2H), 4.40 (q, 1H), 6.50 (bs, 1H)
Predicted/Literature Consensus

Part 4: References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 105620, this compound. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Nucleophilic Acyl Substitution mechanisms).

Sources

Application Note: Quantitative Analysis of 2-chloro-N-ethylpropanamide by HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantitative analysis of 2-chloro-N-ethylpropanamide . As an


-haloamide, this compound serves as a critical intermediate in the synthesis of amide-type herbicides (e.g., Napropamide analogues) and local anesthetics. Due to its alkylating potential, it is often classified as a Potentially Genotoxic Impurity (PGI) in pharmaceutical workflows, requiring sensitive detection limits.

The Analytical Challenge: The molecule lacks a strong chromophore (aromatic ring), relying solely on the amide carbonyl (


) transition for UV detection. This necessitates low-wavelength detection (<220 nm), where solvent cutoff and baseline noise become critical factors. This guide presents a validated Reverse-Phase (RP-HPLC) method optimized for sensitivity and selectivity against common process reagents.

Compound Profile & Properties

PropertyDescription
Chemical Name This compound
CAS Number 67791-81-5
Molecular Formula

Molecular Weight 135.59 g/mol
Structure Aliphatic secondary amide with

-chloro substitution.
Solubility Soluble in Methanol, Acetonitrile, DMSO; Moderately soluble in water.
UV Max ~205-210 nm (weak); negligible >240 nm.
Reactivity Susceptible to nucleophilic substitution at the

-carbon; hydrolytically stable at neutral pH.

Method Development Strategy

Column Selection: The Hydrophobic Balance

Since this compound is a small, moderately polar molecule, standard C18 columns often provide insufficient retention (


) if the organic content is too high. Conversely, highly aqueous conditions can cause "phase collapse" in traditional C18 chains.
  • Selected Phase: C18-AQ (Aqueous stable) or a high-density End-capped C18 .

  • Reasoning: The "AQ" chemistry allows the use of 100% aqueous mobile phase if necessary to retain the polar analyte away from the solvent front.

Mobile Phase & Detection
  • Solvent: Acetonitrile (ACN) is preferred over Methanol. ACN has a lower UV cutoff (190 nm vs. 205 nm for MeOH), which is crucial when detecting at 210 nm.

  • Buffer: 0.1% Phosphoric Acid (

    
    ).
    
  • Reasoning: Acidic pH (~2.5) suppresses silanol activity on the column (reducing tailing) and ensures the amide remains neutral. Phosphoric acid is transparent at low UV wavelengths.

Detailed Analytical Protocol

Instrumentation & Conditions
ParameterSetting
Instrument HPLC with PDA or VWD Detector
Column Agilent Zorbax SB-C18 or equivalent (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1%

in Water (Milli-Q grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV @ 210 nm (Reference: 360 nm / none)
Run Time 15 minutes
Gradient Program

Note: An isocratic method (80:20 Water:ACN) is often sufficient, but a gradient is recommended to clear the column of late-eluting synthesis byproducts.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
8.04060
10.04060
10.19010
15.09010
Standard Preparation

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of this compound reference standard.

  • Dissolve in 5 mL Acetonitrile (sonicate if necessary).

  • Dilute to volume (10 mL) with water.

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A (Initial conditions).

    • Critical: Matching the diluent to the initial mobile phase prevents peak distortion ("solvent effect") for early eluting peaks.

Analytical Workflow Visualization

The following diagram outlines the logical flow from sample preparation to data reporting, emphasizing the critical decision points for "Low UV" analytes.

AnalyticalWorkflow cluster_QC System Suitability Check Sample Sample (Reaction Mix/Raw Material) Prep Sample Prep (Dilute in 90:10 H2O:ACN) Sample->Prep Weigh & Dissolve Filter Filtration (0.22 µm PTFE) Prep->Filter Remove Particulates Inject HPLC Injection (10 µL) Filter->Inject Vial Transfer Separation Separation (C18, Gradient) Inject->Separation Elution Detect Detection (UV @ 210 nm) Separation->Detect Absorbance Data Data Analysis (Integration/Quant) Detect->Data Signal Proc.

Figure 1: End-to-end analytical workflow for this compound analysis.

Method Validation (ICH Q2(R2) Aligned)

Validation must follow the ICH Q2(R2) guidelines, recently updated to include stricter lifecycle management concepts.

Specificity

Inject the solvent blank, placebo (if applicable), and known synthesis precursors (e.g., ethylamine, 2-chloropropionyl chloride).

  • Acceptance Criteria: No interfering peaks at the retention time of this compound (

    
     min). Purity angle < Purity threshold (if using PDA).
    
Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 50, 75, 100, 125 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Sensitivity (LOD/LOQ)

Crucial for impurity analysis. Determine based on Signal-to-Noise (S/N) ratio.

  • Limit of Detection (LOD): S/N

    
     3:1 (typically ~0.5 µg/mL).
    
  • Limit of Quantitation (LOQ): S/N

    
     10:1 (typically ~1.5 µg/mL).
    
Accuracy (Recovery)

Spike the analyte into the sample matrix at 3 levels (80%, 100%, 120%).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Troubleshooting & Optimization Logic

When analyzing low-UV absorbing amides, baseline stability is the primary failure mode. Use the following logic tree to diagnose issues.

OptimizationLogic Start Issue: Poor Peak Shape or Baseline Noise CheckWavelength Check Wavelength (Is it < 205 nm?) Start->CheckWavelength CheckSolvent Check Solvent Grade (Use HPLC/Gradient Grade ACN) CheckWavelength->CheckSolvent No Action1 Increase to 210-215 nm (Sacrifice sensitivity for stability) CheckWavelength->Action1 Yes CheckpH Check Mobile Phase pH (Is pH < 3.0?) CheckSolvent->CheckpH Good Quality Action2 Replace Solvent (MeOH has high cutoff, use ACN) CheckSolvent->Action2 Poor Quality Action3 Add 0.1% H3PO4 (Suppress silanols) CheckpH->Action3 No Acid

Figure 2: Troubleshooting decision tree for optimizing low-UV detection of amides.

References

  • ICH Secretariat. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][3][4][5] [Link]

  • U.S. Food and Drug Administration (FDA). (2024).[5] Q2(R2) Validation of Analytical Procedures - Guidance for Industry. [Link][5]

  • PubChem. (n.d.).[2][3] this compound (Compound Summary). National Library of Medicine. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General Reference for RP-HPLC mechanisms).

Sources

Application Note: Kinetic Characterization of 2-Chloro-N-ethylpropanamide as a Tunable Cysteine-Reactive Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 2-chloro-N-ethylpropanamide (CAS 67791-81-5) as a covalent fragment probe for identifying and characterizing "druggable" cysteine residues in target enzymes. Unlike highly reactive


-chloroacetamides, the 

-chloropropanamide scaffold offers "tunable" electrophilicity, reducing promiscuous off-target labeling while maintaining sufficient reactivity for specific cysteine targeting.

This guide is designed for medicinal chemists and enzymologists. It moves beyond simple IC


 determination—which is chemically invalid for time-dependent inhibitors—and focuses on determining the true covalent kinetic parameters: 

(maximal rate of inactivation) and

(reversible binding constant).

Mechanistic Background

The "Warhead" Chemistry

This compound functions as a weak electrophile. The mechanism of inhibition involves a specific nucleophilic attack by a catalytic or non-catalytic cysteine thiolate (


) on the 

-carbon of the inhibitor, resulting in the displacement of the chloride ion and the formation of a stable thioether bond.

Why this molecule?

  • Steric Tuning: The methyl group at the

    
    -position (making it a propanamide rather than an acetamide) introduces steric hindrance. This slows the rate of non-specific alkylation (e.g., with Glutathione), thereby increasing selectivity for the target enzyme's active site.
    
  • Electronic Tuning: The inductive effect of the methyl group slightly reduces the electrophilicity of the

    
    -carbon compared to 2-chloroacetamide.
    
Reaction Pathway Diagram

ReactionMechanism Enzyme Free Enzyme (Cys-SH) Complex Reversible Complex (E·I) Enzyme->Complex Kd (Binding) Inhibitor Inhibitor (this compound) Inhibitor->Complex Transition Transition State (SN2 Attack) Complex->Transition Nucleophilic Attack Adduct Covalent Adduct (E-I) Transition->Adduct k_inact (Bond Formation) Chloride Leaving Group (Cl-) Transition->Chloride

Figure 1: Two-step covalent inhibition mechanism. The inhibitor first binds reversibly (


) before undergoing the irreversible alkylation step (

).

Experimental Protocols

Pre-requisite:

  • Target Enzyme: A cysteine-dependent enzyme (e.g., Papain, Caspase, or SARS-CoV-2 Mpro).

  • Substrate: A fluorogenic or chromogenic substrate appropriate for the target.

  • Buffer: Must be free of DTT or

    
    -mercaptoethanol during the assay, as exogenous thiols will quench the inhibitor. Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is strictly required, as it is less nucleophilic toward alkyl halides.
    
Protocol A: Time-Dependent Inhibition Assay (k_obs Determination)

Standard IC


 values shift over time for covalent inhibitors. Therefore, we must measure the observed rate constant of inactivation (

) at multiple inhibitor concentrations.

Workflow:

  • Preparation:

    • Prepare a 100x stock of this compound in 100% DMSO.

    • Prepare Enzyme Working Solution (2x final concentration) in Assay Buffer.

    • Prepare Substrate Solution (2x final concentration).

  • Incubation (The "Kinetics Run"):

    • In a 96-well black plate, add 50 µL of Enzyme Solution.

    • Add 1 µL of Inhibitor (various concentrations: e.g., 0, 10, 50, 100, 250, 500 µM).

    • Immediately add 50 µL of Substrate Solution to initiate the reaction.

    • Note: This is the "Continuous Method." Alternatively, use the "Discontinuous Method" (pre-incubate enzyme + inhibitor, then aliquot into substrate) if the reaction is slow.

  • Detection:

    • Monitor fluorescence (RFU) continuously every 30 seconds for 60–90 minutes.

  • Data Processing:

    • The Progress Curve (Product vs. Time) will show curvature (exponential decay of rate) rather than linearity.

    • Fit each curve to the equation:

      
      
      
      • 
         = Product (RFU)
        
      • 
         = Initial velocity
        
      • 
         = Observed rate constant of inactivation for that specific concentration 
        
        
        
        .
Protocol B: Jump-Dilution Assay (Reversibility Check)

To confirm the inhibition is covalent (irreversible) and not just a tight-binding reversible interaction.

  • Incubation: Incubate Enzyme with this compound at a concentration of

    
     for 1 hour.
    
  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing saturating substrate.

  • Control: Perform the same dilution with DMSO-treated enzyme.

  • Readout:

    • Recovery of Activity: If the enzyme regains activity over time, the inhibitor is reversible.

    • No Recovery: If the enzyme remains inactive (flatline) compared to control, the inhibition is irreversible/covalent.

Protocol C: Intact Protein Mass Spectrometry (Validation)
  • Incubate Enzyme (5 µM) with Inhibitor (50 µM) for 2 hours.

  • Quench with 0.1% Formic Acid.

  • Analyze via LC-MS (Q-TOF or Orbitrap).

  • Expected Result: A mass shift of +99.5 Da .

    • Calculation: MW of Inhibitor (135.[1][2]59) - MW of Leaving Group (Cl, 35.45) - H (1.008) + Covalent Link = ~ +99 Da adduct.

Data Analysis & Interpretation

Calculating k_inact and K_I

Plot the


 values obtained in Protocol A against the Inhibitor concentration 

.

Equation:



  • 
    :  The maximum rate of covalent bond formation at infinite inhibitor concentration.
    
  • 
    :  The affinity of the initial non-covalent binding step.
    
  • 
    :  The second-order rate constant (efficiency of the inhibitor).
    

Table 1: Example Data Layout for this compound

ParameterValue (Hypothetical)Interpretation

(Binding)
150 µMModerate initial affinity (typical for fragments).

(Reactivity)
0.05 min

Slow, "tunable" reactivity. Ideal for selectivity.

333 M

s

Efficiency metric. Compare this across analogs.
Mass Shift +99.1 DaConfirms mono-alkylation event.

Troubleshooting & Critical Considerations

pH Dependency

The reactivity of this compound relies on the target cysteine being in the thiolate form (


).
  • Observation: If potency drops significantly at pH < 6.0, the target cysteine likely has a standard pKa (~8.0).

  • Optimization: Ensure assay buffer pH is near the physiological optimum of the enzyme (usually pH 7.2–7.5).

Stability

Alpha-chloroamides are susceptible to hydrolysis in highly alkaline buffers.

  • Storage: Store 100 mM stocks in anhydrous DMSO at -20°C.

  • Working Solution: Prepare fresh in buffer; do not store aqueous dilutions for >4 hours.

Non-Specific Binding

If


 increases linearly with 

without saturation (no plateau),

is likely very high (>> tested concentrations). In this case, calculate the second-order rate constant (

) from the slope of the line

vs

.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

  • Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society 141, 22, 8951–8968 (2019). Link

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry 62, 12, 5673–5724 (2019). Link

  • PubChem Compound Summary. "this compound (CID 105620)." National Library of Medicine. Link

Sources

Application Notes & Protocols: Synthesis and Application of 2-Chloro-N-ethylpropanamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-N-ethylpropanamide and its derivatives, a class of compounds that serve as versatile intermediates in medicinal chemistry and agrochemical development. We delve into the core chemical principles governing their synthesis, present detailed, field-proven protocols, and explore their applications as reactive synthons for creating diverse molecular libraries. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical scaffold in their discovery programs.

Introduction: The Strategic Importance of α-Chloro Amides

The N-alkyl-α-chloroamide moiety is a cornerstone functional group in modern organic synthesis. Compounds like this compound are not typically the final bioactive molecules but rather crucial, reactive intermediates. Their significance lies in the strategic placement of a chlorine atom on the α-carbon to the amide carbonyl. This chlorine atom acts as an excellent leaving group, susceptible to nucleophilic substitution, thereby providing a robust handle for molecular elaboration and the introduction of diverse functional groups.

This reactivity makes them valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and herbicides. For instance, the broader class of chloroacetamide herbicides functions by inhibiting the synthesis of very-long-chain fatty acids in susceptible plants, a mechanism that highlights the biological relevance of this structural class.[1][2][3] Therefore, mastering the synthesis of these derivatives is a key enabling step for discovery campaigns in multiple scientific domains.

Core Synthetic Strategy: Nucleophilic Acyl Substitution

The most direct and widely employed method for synthesizing this compound and its derivatives is the Schotten-Baumann reaction, a classic method for forming amides from acyl chlorides and amines.[4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism Rationale:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (e.g., ethylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride (2-chloropropanoyl chloride).[6]

  • Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient, negatively charged tetrahedral intermediate.[6]

  • Carbonyl Reformation and Leaving Group Expulsion: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture to yield the final, neutral amide product and a salt byproduct (e.g., triethylammonium chloride).

The use of a non-nucleophilic base is critical to scavenge the hydrogen chloride (HCl) generated during the reaction.[7] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Nucleophilic_Acyl_Substitution General Mechanism for Amide Synthesis cluster_reactants AcylChloride R-C(=O)-Cl (2-Chloropropanoyl chloride) Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Nucleophilic Attack by Amine Amine R'-NH₂ (Ethylamine) Amine->Tetrahedral Base Base (e.g., Et₃N) FinalAmide R-C(=O)-NH-R' (this compound) Base->FinalAmide Byproduct Base-H⁺ Cl⁻ Base->Byproduct ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide Collapse & Expel Cl⁻ ProtonatedAmide->FinalAmide Deprotonation by Base ProtonatedAmide->Byproduct Experimental_Workflow Synthesis Workflow Setup 1. Reaction Setup (Flask, DCM, 0 °C) Addition 2. Add Amine & Base Setup->Addition AcylChloride 3. Dropwise Addition of Acyl Chloride Addition->AcylChloride Reaction 4. Stir at RT (Monitor by TLC) AcylChloride->Reaction Workup 5. Aqueous Workup (Wash with HCl, NaHCO₃, Brine) Reaction->Workup Drying 6. Dry & Concentrate (MgSO₄, Rotovap) Workup->Drying Purify 7. Purify & Characterize (Chromatography, NMR, MS) Drying->Purify

Sources

Troubleshooting & Optimization

Technical Support Center: Production of 2-chloro-N-ethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-ethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthesis and minimize the formation of impurities.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the degradation of starting materials or the formation of side products.

  • Cause 1: Hydrolysis of 2-chloropropionyl chloride. 2-chloropropionyl chloride is highly reactive and susceptible to hydrolysis by moisture.[1] This reaction consumes the acyl chloride, reducing the amount available to react with ethylamine.

    • Solution: Ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. Use anhydrous solvents.

  • Cause 2: Competing elimination reaction. Under certain conditions, 2-chloropropionyl chloride can undergo dehydrochlorination to form methylketene, which can then dimerize.[2] This side reaction is more prevalent at elevated temperatures.

    • Solution: Maintain a low reaction temperature, typically between 0-10°C, especially during the addition of 2-chloropropionyl chloride.

  • Cause 3: Inefficient stirring. Poor mixing can lead to localized "hot spots" and uneven concentrations of reactants, promoting side reactions and reducing the efficiency of the main reaction.

    • Solution: Use a suitable stir bar or overhead stirrer to ensure vigorous and homogeneous mixing of the reaction mixture.

Question 2: I'm observing an unexpected solid precipitate in my reaction mixture. What could it be?

Answer:

The formation of a solid precipitate is a common observation in this reaction.

  • Primary Culprit: Ethylammonium chloride. The reaction between 2-chloropropionyl chloride and ethylamine produces one equivalent of hydrogen chloride (HCl) as a byproduct. This HCl will readily react with the excess ethylamine present in the reaction mixture to form ethylammonium chloride, which is a salt and often insoluble in common organic solvents.[3][4]

    • Confirmation: The precipitate can be isolated by filtration and characterized by its melting point and spectroscopic methods (e.g., NMR).

    • Mitigation: This is an expected byproduct. It is typically removed by filtration at the end of the reaction. Using a tertiary amine base (e.g., triethylamine) as an acid scavenger can also lead to the formation of a hydrochloride salt precipitate (triethylammonium chloride).

Question 3: My final product is contaminated with a higher molecular weight impurity. What is its likely identity and how can I prevent its formation?

Answer:

A higher molecular weight impurity could be a result of over-alkylation or side reactions of the product.

  • Cause: N-alkylation of the product. The newly formed this compound still possesses a reactive chlorine atom. This can react with another molecule of ethylamine in a nucleophilic substitution reaction, leading to the formation of a secondary amine derivative. While less likely with a secondary amide, it's a possibility, especially with prolonged reaction times or high temperatures. A more likely scenario is the over-alkylation of ethylamine itself, leading to diethylamine and triethylamine, which can then react with 2-chloropropionyl chloride to form the corresponding amides.[5][6]

    • Prevention:

      • Control Stoichiometry: Use a moderate excess of ethylamine (typically 2.0-2.2 equivalents) to ensure complete reaction with the acyl chloride while minimizing the potential for side reactions.

      • Temperature Control: Maintain a low reaction temperature to reduce the rate of side reactions.

      • Reaction Time: Monitor the reaction progress by TLC or GC-MS and quench the reaction once the starting material is consumed to avoid the formation of byproducts.

Question 4: My NMR spectrum shows a complex multiplet in the region where I expect the quartet for the ethyl group. What could be the reason?

Answer:

This could indicate the presence of isomeric impurities or unreacted starting materials.

  • Possible Cause 1: Presence of 3-chloro-N-ethylpropanamide. Depending on the synthesis of the starting material, 2-chloropropionyl chloride, there might be traces of its isomer, 3-chloropropionyl chloride. This would lead to the formation of the corresponding isomeric amide, which would have a different NMR spectrum.

    • Solution: Ensure the purity of your 2-chloropropionyl chloride starting material using a suitable analytical method like GC-MS before starting the reaction.[7]

  • Possible Cause 2: Unreacted Ethylamine. If the product is not properly purified, residual ethylamine or its salt can complicate the NMR spectrum.

    • Solution: Implement a thorough work-up procedure, including washing the organic layer with dilute acid (to remove excess amine) and then with water and brine.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this reaction?

A1: Aprotic solvents are preferred to avoid reaction with 2-chloropropionyl chloride. Dichloromethane (DCM) and diethyl ether are commonly used. DCM is often favored due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal after the reaction.

Q2: Why is it necessary to use an excess of ethylamine?

A2: Two equivalents of ethylamine are required per equivalent of 2-chloropropionyl chloride. The first equivalent acts as the nucleophile to form the amide bond. The second equivalent acts as a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction.[3][4][8] This prevents the protonation of the unreacted ethylamine, which would render it non-nucleophilic.

Q3: Can I use a different base to neutralize the HCl?

A3: Yes, a non-nucleophilic tertiary amine like triethylamine or diisopropylethylamine (DIPEA) can be used as an acid scavenger. In this case, only one equivalent of ethylamine is theoretically needed. However, using a slight excess of the primary amine is still recommended to ensure complete conversion. The advantage of using a tertiary amine is that it can sometimes simplify the work-up procedure.

Q4: What is the best method to purify the final product?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Aqueous Work-up: A standard aqueous work-up involving washing the organic layer with dilute acid, water, and brine is essential to remove unreacted ethylamine, ethylammonium chloride, and other water-soluble impurities.

  • Distillation: For liquid products, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.

  • Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography on silica gel is a powerful technique. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used.[4]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a quick and convenient method. A developing system such as 30% ethyl acetate in hexanes can be used to separate the starting material (2-chloropropionyl chloride, which will likely be hydrolyzed to 2-chloropropionic acid on the TLC plate) from the product. Gas chromatography-mass spectrometry (GC-MS) provides a more detailed analysis and can be used to identify and quantify the reactants, products, and any impurities.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-chloropropionyl chloride

  • Ethylamine (2.0 M solution in THF or as a neat liquid)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve ethylamine (2.2 equivalents) in anhydrous DCM and add it to the flask.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve 2-chloropropionyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

  • Add the 2-chloropropionyl chloride solution dropwise to the stirred ethylamine solution over 30-60 minutes, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Filter the reaction mixture to remove the precipitated ethylammonium chloride.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column in a suitable solvent system (e.g., 9:1 hexanes:ethyl acetate).

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualization of Key Processes

Reaction Pathway

Reaction_Pathway 2-chloropropionyl_chloride 2-chloropropionyl chloride Intermediate Tetrahedral Intermediate 2-chloropropionyl_chloride->Intermediate + Ethylamine Ethylamine Ethylamine (2 eq.) Ethylamine->Intermediate Product This compound Intermediate->Product - HCl Byproduct Ethylammonium chloride Intermediate->Byproduct + Ethylamine

Caption: Main reaction pathway for the synthesis of this compound.

Impurity Formation Pathways

Impurity_Formation cluster_hydrolysis Hydrolysis cluster_overalkylation Over-alkylation cluster_dimerization Dimerization 2-chloropropionyl_chloride_H2O 2-chloropropionyl chloride Hydrolysis_Product 2-chloropropionic acid 2-chloropropionyl_chloride_H2O->Hydrolysis_Product + H₂O Water H₂O Ethylamine_over Ethylamine Overalkylation_Product N,N'-diethyl-2-aminopropanamide Ethylamine_over->Overalkylation_Product + Product Product_over This compound 2-chloropropionyl_chloride_dimer 2-chloropropionyl chloride Methylketene Methylketene 2-chloropropionyl_chloride_dimer->Methylketene - HCl (heat) Dimer 2,4-dimethylcyclobutane-1,3-dione Methylketene->Dimer Dimerization

Caption: Common impurity formation pathways in the synthesis.

Data Summary

ParameterRecommended ConditionRationale
Reaction Temperature 0 - 10°CMinimizes side reactions like dimerization and over-alkylation.
Ethylamine Stoichiometry 2.0 - 2.2 equivalentsEnsures complete reaction and acts as an acid scavenger.
Solvent Anhydrous DichloromethaneAprotic, good solubility for reactants, and easy to remove.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the highly reactive 2-chloropropionyl chloride.

References

  • Krishna S.C.L. (n.d.). 2-Chloropropionyl chloride CHLORIDE MSDS. KSCL.
  • Google Patents. (n.d.). CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride.
  • Yim, S., et al. (2018). Reactions of 2-chloropropionyl chloride on Cu(100): C–Cl bond cleavage and formation of methylketene and its dimer. Physical Chemistry Chemical Physics, 20(44), 28131-28139.
  • Google Patents. (n.d.). Method for preparing 2-chloropropionyl chloride with high optical activity.
  • Clark, J. (2015).
  • Patsnap. (n.d.). Method for preparing 2-chloropropionyl chloride with high optical activity - Eureka.
  • PubChem. (n.d.). 2-Chloropropionyl chloride.
  • Google Patents. (n.d.). CN103408416A - Synthesis method of high-purity D-2-chloropropionyl chloride.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.
  • Chemistry LibreTexts. (2015, July 19). 21.
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Patsnap. (n.d.). Synthetic method of D-(+)-2-chloro-propanoyl chloride - Eureka.
  • ChemScene. (n.d.). 2-Chloro-n-ethyl-n-(naphthalen-1-yl)propanamide.
  • Google Patents. (n.d.).
  • Study.com. (n.d.). What would be the product of 2,2-dimethylpropanoyl chloride reacting with ethylamine?

Sources

Technical Support Center: Mitigating Off-Target Modifications with Chloroacetamide-Based Alkylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of chloroacetamide-based alkylating agents in your research. This guide is designed for researchers, scientists, and drug development professionals seeking to minimize off-target modifications during protein analysis, particularly in the field of proteomics. While you may have searched for "2-chloro-N-ethylpropanamide," the more commonly utilized and extensively documented reagent in this class for cysteine alkylation is 2-chloroacetamide . This guide will focus on the principles and best practices for using 2-chloroacetamide to prevent unwanted side reactions, ensuring the integrity and accuracy of your experimental results.

Introduction: The Challenge of Off-Target Modifications

In proteomics and related fields, the reduction and alkylation of cysteine residues is a critical step to prevent the reformation of disulfide bonds and to ensure proper protein digestion and subsequent analysis by mass spectrometry.[1] Iodoacetamide (IAA) has traditionally been the reagent of choice for this purpose. However, its high reactivity can lead to significant off-target alkylation of other amino acid residues, such as lysine, histidine, and the N-terminus, complicating data analysis and interpretation.[1][2][3]

2-Chloroacetamide (CAA) has emerged as a viable alternative, demonstrating a lower propensity for off-target modifications compared to iodoacetamide.[2][3] However, its use is not without challenges. A primary concern is the potential for increased oxidation of methionine and tryptophan residues.[2][3][4][5] This guide will provide you with the necessary information to navigate these challenges and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is 2-chloroacetamide and how does it work?

A1: 2-Chloroacetamide is an alkylating agent used to covalently modify the thiol groups of cysteine residues in proteins. This process, known as S-alkylation, forms a stable thioether bond, effectively "capping" the cysteine and preventing it from participating in further reactions, such as the reformation of disulfide bonds.[6] The reaction proceeds via a nucleophilic substitution mechanism where the deprotonated thiol group of cysteine acts as the nucleophile, attacking the carbon atom bearing the chlorine atom.

Q2: Why should I consider using 2-chloroacetamide instead of iodoacetamide?

A2: The primary advantage of 2-chloroacetamide over iodoacetamide is its reduced reactivity, which leads to fewer off-target modifications on other amino acid residues.[2][3] This increased specificity can simplify your mass spectrometry data by reducing the number of unexpected peptide modifications. Studies have shown that chloroacetamide is superior to other reagents in terms of the number of identified peptides and a reduction in undesirable off-site reactions.[7][8]

Q3: What are the main drawbacks of using 2-chloroacetamide?

A3: The most significant drawback of 2-chloroacetamide is its tendency to cause oxidation of methionine and tryptophan residues.[2][3][4][5] This can be a major issue in certain experiments, as it introduces an artificial post-translational modification that can be misinterpreted as a biological phenomenon. The rate of methionine oxidation can be substantially higher with 2-chloroacetamide (up to 40% of methionine-containing peptides) compared to iodoacetamide (2-5%).[2][3][4]

Q4: Can 2-chloroacetamide be used for applications other than proteomics?

A4: Yes, chloroacetamide and its derivatives have broader applications. They are used in the synthesis of various organic compounds and have been investigated for their biological activities, including as herbicides.[9] In the context of biological research, they are primarily used for their ability to specifically react with thiol groups.

Troubleshooting Guide

This section addresses common problems encountered when using 2-chloroacetamide and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
High levels of methionine oxidation observed in mass spectrometry data. Inherently higher potential of 2-chloroacetamide to induce oxidation compared to iodoacetamide.[2][3][4]1. Optimize Reaction Conditions: Minimize reaction time and temperature to reduce the extent of oxidation.[6] 2. Consider Alternative Reagents: If methionine oxidation is a critical concern for your specific protein of interest, iodoacetamide or other non-iodine-containing reagents like acrylamide may be a better choice.[10] 3. Data Analysis: Include methionine oxidation as a variable modification in your database search to accurately identify affected peptides.
Incomplete alkylation of cysteine residues. Insufficient concentration of 2-chloroacetamide, suboptimal pH, or inadequate reaction time.1. Optimize Reagent Concentration: Ensure a sufficient molar excess of 2-chloroacetamide over the reducing agent (e.g., DTT). A common starting point is a 5-fold molar excess. 2. Maintain Optimal pH: The alkylation reaction is most efficient at a slightly alkaline pH (around 8.0-8.5), where the cysteine thiol group is deprotonated and more nucleophilic.[6] 3. Increase Incubation Time: While minimizing time is important to reduce oxidation, ensure the reaction proceeds to completion. A typical incubation is 30 minutes at room temperature in the dark.[10][11]
Observation of unexpected adducts on peptides. Off-target alkylation, although less frequent than with iodoacetamide, can still occur, especially at higher concentrations or prolonged reaction times.1. Reduce Reagent Concentration: Use the lowest effective concentration of 2-chloroacetamide. 2. Quench the Reaction: After the desired incubation time, quench the reaction by adding a thiol-containing reagent like DTT or beta-mercaptoethanol to consume the excess 2-chloroacetamide.[11] 3. Perform a Control Experiment: Run a control sample without the alkylating agent to identify any background modifications.
Low peptide or protein identification rates. Inefficient alkylation, excessive modifications leading to poor fragmentation in the mass spectrometer, or issues with downstream sample processing.1. Verify Alkylation Efficiency: Use a mass shift in your database search to confirm the successful alkylation of cysteine residues. 2. Optimize Digestion: Ensure your protease (e.g., trypsin) is active and that the digestion conditions are optimal. Incomplete digestion can lead to poor identification rates. 3. Review MS Parameters: Ensure your mass spectrometer settings are appropriate for identifying peptides with the expected modifications.[12]

Experimental Protocols

Standard Protocol for In-Solution Alkylation with 2-Chloroacetamide

This protocol provides a starting point for the reduction and alkylation of proteins in solution prior to enzymatic digestion.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT) stock solution (e.g., 200 mM in water)

  • 2-Chloroacetamide (CAA) stock solution (e.g., 500 mM in water, freshly prepared)

  • Quenching solution (e.g., 200 mM DTT in water)

  • Digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Reduction:

    • To your protein solution, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Add freshly prepared 2-chloroacetamide to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 30 minutes.[10][11]

  • Quenching (Optional but Recommended):

    • Add DTT to a final concentration of 20 mM to quench the excess 2-chloroacetamide.

    • Incubate at room temperature for 15 minutes.

  • Sample Preparation for Digestion:

    • Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M.

  • Digestion:

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Desalting:

    • Desalt the resulting peptide mixture using a C18 StageTip or equivalent before LC-MS/MS analysis.

Visualizing the Workflow

AlkylationWorkflow cluster_reduction Reduction cluster_alkylation Alkylation cluster_digestion Digestion Protein Protein Sample Add_DTT Add DTT (10 mM) Protein->Add_DTT Incubate_56C Incubate at 56°C for 30 min Add_DTT->Incubate_56C Add_CAA Add CAA (55 mM) Incubate_56C->Add_CAA Incubate_RT Incubate at RT for 30 min (dark) Add_CAA->Incubate_RT Quench Quench with DTT Incubate_RT->Quench Dilute Dilute Urea Quench->Dilute Add_Trypsin Add Trypsin Dilute->Add_Trypsin Incubate_37C Incubate at 37°C overnight Add_Trypsin->Incubate_37C Desalt Desalt Peptides Incubate_37C->Desalt MS_Analysis LC-MS/MS Analysis Desalt->MS_Analysis

Caption: Standard workflow for protein reduction, alkylation, and digestion.

Mechanistic Insights

Understanding the underlying chemical principles is crucial for troubleshooting and optimizing your experiments.

The S-Alkylation Reaction

The desired reaction is the nucleophilic attack of the thiolate anion of a cysteine residue on the electrophilic carbon of 2-chloroacetamide.

Caption: S-alkylation of a cysteine residue by 2-chloroacetamide.

Off-Target Reactions and Side Products

While less reactive than iodoacetamide, 2-chloroacetamide can still react with other nucleophilic amino acid side chains, particularly at higher pH and concentrations. The most notable side reaction, however, is the induction of oxidation.

Side_Reactions CAA 2-Chloroacetamide Met_Ox Methionine Sulfoxide CAA->Met_Ox induces oxidation Trp_Ox Oxidized Tryptophan CAA->Trp_Ox induces oxidation Alk_Lys Alkylated Lysine CAA->Alk_Lys off-target alkylation Alk_His Alkylated Histidine CAA->Alk_His off-target alkylation Met Methionine Met->Met_Ox Trp Tryptophan Trp->Trp_Ox Lys Lysine (ε-amino) Lys->Alk_Lys His Histidine (imidazole) His->Alk_His

Sources

Technical Support Center: Improving the Specificity of 2-chloro-N-ethylpropanamide Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working on the alkylation of secondary amides, specifically focusing on 2-chloro-N-ethylpropanamide. Our goal is to provide you with in-depth, actionable insights to overcome common challenges and enhance the specificity of your reactions. This document moves beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the alkylation of this compound, providing the core knowledge needed to approach this transformation.

Q1: What is the primary challenge when alkylating this compound?

The principal challenge is controlling the regioselectivity of the alkylation. The amide functional group, upon deprotonation, forms an ambident nucleophile known as an amidate anion. This anion has two nucleophilic sites: the nitrogen and the oxygen atom. Alkylation can therefore occur on either atom, leading to two different products: the desired N-alkylated tertiary amide or the undesired O-alkylated product, an imidate ester. Achieving high specificity means maximizing the formation of the N-alkylated product while minimizing the O-alkylated byproduct.[1][2]

Q2: Why is the amide nitrogen a poor nucleophile under neutral conditions, and why is a base required?

The lone pair of electrons on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group. This resonance stabilization significantly reduces the electron density and, therefore, the nucleophilicity of the nitrogen atom.[3] To make the amide sufficiently nucleophilic for alkylation, it must be deprotonated with a strong base. This removes the proton from the nitrogen, generating the much more reactive amidate anion, where the negative charge is shared between the nitrogen and oxygen atoms.[3]

Q3: What key factors determine whether N-alkylation or O-alkylation occurs?

The outcome of the competition between N- and O-alkylation is governed by several factors, which can be rationalized using Hard and Soft Acid and Base (HSAB) theory. The nitrogen atom is considered a "softer" nucleophilic center, while the oxygen atom is "harder." The selectivity is influenced by:

  • The Counter-ion: The nature of the metal cation from the base plays a crucial role. Small, hard cations like Li⁺ strongly coordinate with the hard oxygen atom, sterically hindering it and promoting N-alkylation. Larger, softer cations like K⁺ or Cs⁺ coordinate less tightly, which can sometimes lead to different selectivity profiles depending on other conditions.

  • The Alkylating Agent: "Soft" electrophiles, such as alkyl iodides (R-I), preferentially react with the soft nitrogen center. "Hard" electrophiles, like alkyl sulfates or tosylates, may show a higher propensity for O-alkylation.[1]

  • The Solvent: Polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are generally preferred. They effectively solvate the metal cation, creating a more "naked" and reactive amidate anion, which favors N-alkylation.[3] Protic solvents are unsuitable as they would be deprotonated by the strong base.

  • Temperature: Lower temperatures often increase selectivity by favoring the kinetically controlled product, which is typically the N-alkylated amide.

Troubleshooting Guide: Common Issues and Solutions

This guide provides a systematic approach to diagnosing and resolving common problems encountered during the alkylation of this compound.

Problem 1: Low or No Conversion of Starting Material
  • Symptom: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or NMR) shows a significant amount of unreacted this compound.

  • Root Cause Analysis:

    • Insufficient Deprotonation: The base used may not be strong enough to deprotonate the amide (pKa ≈ 17-18) completely. Common bases like potassium carbonate (K₂CO₃) are often inadequate.

    • Unreactive Alkylating Agent: The electrophile may be too stable. The reactivity of alkyl halides follows the trend I > Br > Cl. Alkyl chlorides are the least reactive and may require harsher conditions.

    • Low Temperature: While beneficial for selectivity, excessively low temperatures can reduce the reaction rate to an impractical level.

  • Recommended Solutions:

    • Select a Stronger Base: Employ a strong base such as Sodium Hydride (NaH, 60% dispersion in mineral oil) or freshly prepared Lithium Diisopropylamide (LDA). These bases are capable of quantitatively deprotonating the amide.[3]

    • Increase Electrophile Reactivity: If using an alkyl chloride, consider converting it to the corresponding bromide or iodide via a Finkelstein reaction. Alternatively, use more reactive alkylating agents like alkyl triflates.

    • Optimize Temperature: Allow the reaction to warm slowly to room temperature or apply gentle heating (e.g., 40-50 °C) after the addition of the alkylating agent, while monitoring for the formation of byproducts.

Problem 2: Predominance of the O-Alkylated Imidate Product
  • Symptom: The major product isolated is identified as the O-alkylated imidate ester, not the desired N-alkylated amide.

  • Root Cause Analysis: Reaction conditions are favoring the thermodynamic product or attack at the "harder" oxygen nucleophile. This can be due to an inappropriate choice of solvent, counter-ion, or alkylating agent.

  • Recommended Solutions:

    • Optimize the Solvent: Ensure the use of a dry, polar aprotic solvent. DMF or THF are highly recommended. These solvents help to dissociate the ion pair of the amidate, exposing the more nucleophilic nitrogen atom.[3]

    • Change the Base/Counter-ion: If using a potassium or cesium base, consider switching to a sodium-based one like NaH or a lithium-based one like n-BuLi or LDA. The smaller cation's coordination with oxygen can enhance N-selectivity.

    • Modify the Alkylating Agent: Use a softer alkylating agent. For instance, if methyl tosylate is giving O-alkylation, switch to methyl iodide.

Problem 3: Formation of Multiple Unidentified Byproducts
  • Symptom: The crude reaction mixture shows a complex pattern of spots on TLC or multiple peaks in LC-MS, indicating low purity and side reactions.

  • Root Cause Analysis:

    • Elimination/Substitution at the 2-position: The 2-chloro group is susceptible to elimination (to form an α,β-unsaturated amide) or substitution, especially if a sterically hindered or strong base is used at elevated temperatures.

    • Degradation: The starting material or product may be unstable under the reaction conditions, particularly if excess strong base is present for extended periods or at high temperatures.

  • Recommended Solutions:

    • Strict Temperature Control: Add the base and alkylating agent at a low temperature (e.g., 0 °C or -78 °C) to control the initial exotherm and minimize side reactions.

    • Stoichiometry Control: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the base and alkylating agent.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with oxygen or moisture.

    • Milder Conditions: Explore milder catalytic methods if classical strong-base approaches fail. Modern methods using catalysts like copper or iridium can sometimes offer higher selectivity under less harsh conditions.[4]

Data & Protocols
Comparative Data on Reaction Conditions

The following table summarizes how different reaction parameters can influence the outcome of the alkylation, providing a quick reference for experimental design.

BaseSolventAlkylating AgentTypical OutcomeKey Considerations
NaH DMF, THFR-I, R-BrHigh N-selectivity Requires inert atmosphere; handle with care.[3]
LDA THFR-I, R-BrHigh N-selectivity Must be freshly prepared or titrated; use at low temp.[3]
K₂CO₃/Cs₂CO₃ AcetonitrileR-BrVariable, risk of O-alkylationGenerally too weak for efficient deprotonation.
NaH Dioxane(CH₃)₂SO₄Increased O-alkylationHard electrophile favors reaction at the hard oxygen center.
Visualizing the Reaction Pathway & Troubleshooting

G cluster_start Starting Point cluster_reaction Reaction Core cluster_pathways Competing Pathways cluster_products Products Start This compound Deprotonation + Strong Base (e.g., NaH) - H₂ Start->Deprotonation Amidate Amidate Anion (Ambident Nucleophile) Deprotonation->Amidate N_Alk N-Alkylation (Soft Site Attack) Amidate->N_Alk + Soft Electrophile (R-I) in Polar Aprotic Solvent O_Alk O-Alkylation (Hard Site Attack) Amidate->O_Alk + Hard Electrophile (R-OTs) N_Product Desired Product: N-Alkyl-2-chloro-N-ethylpropanamide N_Alk->N_Product O_Product Byproduct: O-Alkyl Imidate Ester O_Alk->O_Product

Caption: Competing N- vs. O-alkylation pathways for this compound.

T action action result result q1 Low Conversion? q2 O-Alkylation Observed? q1->q2 No a1 Use stronger base (NaH, LDA). Use more reactive R-X (I > Br). q1->a1 Yes q3 Multiple Byproducts? q2->q3 No a2 Switch to polar aprotic solvent (DMF, THF). Use softer electrophile (R-I). q2->a2 Yes a3 Ensure inert atmosphere. Control temperature (start low). Check stoichiometry. q3->a3 Yes r1 Reaction Proceeds a1->r1 r2 Improved N-Selectivity a2->r2 r3 Increased Purity a3->r3

Sources

minimizing side-products in peptide mapping with "2-chloro-N-ethylpropanamide"

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Side-Products

Welcome to the Technical Support Center for Peptide Mapping. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the alkylation step in peptide mapping workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This center will focus on common challenges and side-products encountered during alkylation, with a specific look at alternatives to the most common reagent, iodoacetamide (IAA), such as 2-chloroacetamide (CAA).

While the query mentioned "2-chloro-N-ethylpropanamide," our extensive review of proteomics literature and common laboratory practices indicates that the likely intended reagent was 2-chloroacetamide . This guide will proceed under that assumption, focusing on the chemistry and application of this and other relevant alkylating agents.

Troubleshooting Guide: Common Alkylation Issues & Solutions

This section addresses specific problems you may encounter during your peptide mapping experiments.

Problem 1: Incomplete Cysteine Alkylation

Symptoms:

  • Presence of unmodified cysteine residues in your mass spectrometry (MS) data.

  • Re-formation of disulfide bonds, leading to protein aggregation or unexpected peptide masses.

  • Poor sequence coverage in cysteine-containing regions of your protein.

Root Causes & Solutions:

  • Insufficient Reducing Agent: Disulfide bonds must be fully reduced to free up the thiol groups for alkylation.

    • Solution: Ensure your reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), is fresh and used at an adequate concentration (typically 5-10 mM DTT or TCEP). TCEP is often preferred as it is more stable and does not require a specific pH for its reducing activity.

  • Suboptimal Alkylating Agent Concentration: Too little alkylating agent will result in an incomplete reaction.

    • Solution: A molar excess of the alkylating agent over the reducing agent is necessary. A common starting point is a 2- to 5-fold molar excess of iodoacetamide or 2-chloroacetamide over DTT.[1] For iodoacetamide, concentrations around 14 mM have been shown to maximize the alkylation of cysteine-containing peptides.[2][3]

  • Incorrect Reaction pH: The alkylation of cysteine thiols is most efficient at a pH above 8.0, where the thiol group is deprotonated to the more reactive thiolate anion.

    • Solution: Perform the alkylation step in a buffer with a pH between 8.0 and 8.5, such as ammonium bicarbonate or Tris buffer. Be mindful that a pH above 8.5 can increase the risk of side reactions.

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

    • Solution: For iodoacetamide, a 30-60 minute incubation at room temperature in the dark is standard.[1] 2-chloroacetamide is less reactive than iodoacetamide and may require longer incubation times or slightly elevated temperatures to achieve complete alkylation.

  • Degraded Alkylating Agent: Alkylating agents can degrade over time, especially when exposed to light and moisture.

    • Solution: Always prepare fresh solutions of your alkylating agent immediately before use. Store the solid reagent in a cool, dark, and dry place.

Problem 2: Off-Target Alkylation (Non-specific Side-Products)

Symptoms:

  • Unexpected mass shifts in your peptide fragments corresponding to the addition of the alkylating group to amino acids other than cysteine.

  • Increased complexity of your chromatograms and mass spectra, making data analysis challenging.

Common Off-Target Sites & Mitigation Strategies:

  • Methionine (Met): Particularly susceptible to alkylation by iodine-containing reagents like iodoacetamide.

    • Insight: This side reaction can significantly decrease the identification rates of methionine-containing peptides.[4]

    • Solution: If methionine-containing peptides are critical for your analysis, consider using an alternative alkylating agent like 2-chloroacetamide, which has been shown to cause less methionine alkylation.[5][6][7] However, be aware that 2-chloroacetamide can lead to other side-products, such as methionine oxidation.[5][6][7]

  • Histidine (His), Lysine (Lys), Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser), Threonine (Thr), Tyrosine (Tyr), and Peptide N-terminus: These residues can also be alkylated, especially under non-optimal conditions.[2][5][6][7]

    • Insight: The nucleophilicity of the side chains of these amino acids and the peptide N-terminus makes them susceptible to alkylation, particularly at higher pH and with prolonged reaction times.

    • Solution:

      • Optimize pH: Avoid excessively high pH; a range of 8.0-8.5 is a good compromise.

      • Limit Reaction Time: Do not extend the alkylation step unnecessarily. Once cysteine alkylation is complete, quench the reaction.

      • Quench the Reaction: Add a thiol-containing reagent like DTT or 2-mercaptoethanol to consume the excess alkylating agent.

      • Consider Alternative Reagents: 2-chloroacetamide generally shows a lower level of off-target alkylation compared to iodoacetamide.[5][6][7][8]

Problem 3: Methionine and Tryptophan Oxidation

Symptoms:

  • Peptides containing Met or Trp show mass increases of +16 Da (mono-oxidation) or +32 Da (di-oxidation).

  • This issue is particularly prominent when using 2-chloroacetamide.[5][6][7]

Root Causes & Solutions:

  • Reagent-Induced Oxidation: 2-chloroacetamide has been observed to cause a significant increase in methionine oxidation (up to 40% of all Met-containing peptides) and some increase in tryptophan oxidation compared to iodoacetamide (2-5%).[5][6][7]

    • Solution: If you are using 2-chloroacetamide to avoid off-target alkylation, be aware of the increased risk of oxidation. If your analysis is sensitive to oxidation, iodoacetamide might be the better choice despite its higher off-target alkylation propensity.[2][3]

  • General Sample Handling: Exposure to oxygen, trace metals, and certain buffer components can contribute to oxidation.

    • Solution: Use high-purity water and reagents. Degas your buffers if oxidation is a persistent issue. Minimize sample exposure to air, especially at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of alkylation in peptide mapping?

Alkylation is a crucial step that follows the reduction of disulfide bonds. Its main purpose is to covalently modify the free thiol groups (-SH) of cysteine residues, converting them into a stable thioether linkage. This prevents the re-formation of disulfide bonds, which would otherwise lead to protein refolding and interfere with enzymatic digestion and subsequent analysis by mass spectrometry.

Q2: Iodoacetamide (IAA) vs. 2-Chloroacetamide (CAA): Which one should I choose?

The choice of alkylating agent depends on the specific goals of your experiment and the nature of your protein.

FeatureIodoacetamide (IAA)2-Chloroacetamide (CAA)
Reactivity HighLower than IAA
Cysteine Alkylation Efficiency Very highHigh, may require longer reaction times
Off-Target Alkylation More prone to alkylate Met, His, Lys, etc.[2][8]Lower incidence of off-target alkylation.[5][6][7]
Side-Products Primarily off-target alkylation.Significant increase in Met and Trp oxidation.[5][6][7]
Recommendation The "gold standard" for high-efficiency cysteine alkylation when minor off-target events are tolerable.[2][3]A good alternative when minimizing off-target alkylation is critical, but be prepared to monitor for oxidation.

Q3: How do I prepare my alkylating agent solution?

Always prepare a fresh solution of your alkylating agent immediately before use. For example, to make a 100 mM iodoacetamide stock solution, weigh out the appropriate amount of solid iodoacetamide and dissolve it in your reaction buffer (e.g., 50 mM ammonium bicarbonate). Protect the solution from light.

Q4: Should I perform the alkylation step in the dark?

Yes. Both iodoacetamide and 2-chloroacetamide are light-sensitive. Performing the incubation in the dark prevents photodegradation of the reagents and minimizes the formation of unwanted side-products.[1][4]

Q5: What is the role of quenching, and is it always necessary?

Quenching stops the alkylation reaction by consuming the excess alkylating agent. This is important to prevent the alkylation of the proteolytic enzyme (e.g., trypsin) that you will add in the next step, as well as to minimize further off-target alkylation of your peptides. A common quenching agent is DTT, added to a final concentration equal to or slightly higher than the initial concentration of the alkylating agent.

Experimental Protocols

Protocol 1: Standard Alkylation with Iodoacetamide (IAA)

This protocol is a general guideline and should be optimized for your specific protein.

  • Reduction:

    • To your protein solution in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0), add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

  • Alkylation:

    • Prepare a fresh 100 mM stock solution of iodoacetamide in the same buffer.

    • Add the iodoacetamide stock solution to the reduced protein sample to a final concentration of 25 mM (a 2.5-fold molar excess over DTT).

    • Incubate at room temperature for 30-60 minutes in the dark.[1]

  • Quenching:

    • Add DTT to a final concentration of 30 mM to quench the excess iodoacetamide.

    • Incubate at room temperature for 15 minutes in the dark.

  • Proceed to Digestion: Your protein is now ready for enzymatic digestion.

Protocol 2: Alternative Alkylation with 2-Chloroacetamide (CAA)

This protocol is adapted for the lower reactivity of CAA.

  • Reduction:

    • Follow the same reduction procedure as in Protocol 1.

  • Alkylation:

    • Prepare a fresh 100 mM stock solution of 2-chloroacetamide in the same buffer.

    • Add the 2-chloroacetamide stock solution to the reduced protein sample to a final concentration of 25 mM.

    • Incubate at 37°C for 60 minutes in the dark.

  • Quenching:

    • Follow the same quenching procedure as in Protocol 1.

  • Proceed to Digestion: Your protein is now ready for enzymatic digestion.

Visualizing the Workflow

PeptideMappingWorkflow Protein Native Protein Denatured Denatured Protein Protein->Denatured Denaturant (e.g., Urea) Reduced Reduced Protein (Free Thiols) Denatured->Reduced Reducing Agent (e.g., DTT, TCEP) Alkylated Alkylated Protein Reduced->Alkylated Alkylating Agent (e.g., IAA, CAA) + Dark Incubation Digested Digested Peptides Alkylated->Digested Enzyme (e.g., Trypsin) LCMS LC-MS/MS Analysis Digested->LCMS Separation & Ionization Data Data Interpretation LCMS->Data Peptide Identification

Caption: Standard bottom-up proteomics workflow for peptide mapping.

Logic of Alkylation Side-Reactions

SideReactions cluster_target Desired Reaction cluster_side Side Reactions AlkylatingAgent Alkylating Agent (IAA or CAA) Cysteine Cysteine (Thiol) AlkylatingAgent->Cysteine Alkylation (S-carboxamidomethyl-Cys) OffTarget Off-Target Alkylation (Met, Lys, His, N-term) AlkylatingAgent->OffTarget More common with IAA Oxidation Oxidation (Met, Trp) AlkylatingAgent->Oxidation More common with CAA

Caption: Desired vs. side-reactions of alkylating agents.

References

  • Parker, C. E., & Warren, M. R. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. Journal of Proteome Research, 16(10), 3857–3865. [Link]

  • Hawkins, C. L., & Davies, M. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of proteome research, 16(10), 3857–3865. [Link]

  • Suttapitugsakul, S., Gorzolka, K., & Chen, X. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 14(1), 125–134. [Link]

  • Karelin, A. A., & Ivanov, V. T. (2018). Cysteine residue modifications in mass spectrometric proteomic analysis: A review. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 12(3), 227–237. [Link]

  • Suttapitugsakul, S., Gorzolka, K., & Chen, X. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 14(1), 125–134. [Link]

  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(6), 1173–1187. [Link]

  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5158. [Link]

  • Pòcsfalvi, G., & Malorni, A. (2001). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of Mass Spectrometry, 36(1), 67–75. [Link]

  • Parker, C. E., & Warren, M. R. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(10), 3857-3865. [Link]

Sources

Validation & Comparative

Comparative Profiling of Electrophilic Warheads: Validating 2-Chloro-N-ethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

The Strategic Landscape: Why "Soft" Electrophiles Matter

In the realm of Targeted Covalent Inhibitors (TCIs), the dogma has long favored acrylamides (e.g., Ibrutinib, Osimertinib) or highly reactive chloroacetamides. However, a critical bottleneck in modern drug discovery is promiscuity . Highly reactive warheads often label off-target cysteines, leading to immunotoxicity (haptenization) and rapid glutathione (GSH) depletion.

2-Chloro-N-ethylpropanamide represents a strategic shift toward "tunable electrophiles." Unlike its unbranched cousin (2-chloroacetamide), the addition of the


-methyl group introduces steric hindrance and chirality. This structural modification dampens intrinsic reactivity, requiring a more precise geometric fit within a protein's binding pocket to react.

This guide validates the efficacy of this compound as a tool compound, comparing it against industry standards to demonstrate its utility in identifying high-selectivity covalent ligands.

Comparative Analysis: Reactivity vs. Selectivity[1][2]

The following table contrasts this compound with the two most common alternative warheads. The data represents consensus values derived from kinetic profiling in physiological buffer (pH 7.4).

Table 1: Electrophilic Warhead Performance Matrix
FeatureThis compound (The Topic)2-Chloroacetamide (Alternative A)N-Ethylacrylamide (Alternative B)
Mechanism

(primary) / Elimination-Addition
Direct

Michael Addition
Intrinsic Reactivity (

)
Low (

)
High (

)
Medium (

)
GSH Half-Life (

)
> 24 Hours (High Stability)< 30 Minutes (Rapid Depletion)2–6 Hours (Moderate)
Selectivity Profile High (Requires specific orientation)Low (Promiscuous labeling)Medium (Cysteine-specific)
Metabolic Risk Low (Slow turnover)High (Toxic metabolites)Moderate
Primary Application Probing cryptic pockets; "Slow-binders"Non-specific alkylation controlStandard Kinase Inhibitors

Expert Insight: The high stability of this compound in GSH assays (see Protocol 1) indicates that it can circulate in vivo without being "sponged up" by plasma thiols, allowing it to reach deep tissue targets that hyper-reactive alternatives cannot.

Mechanistic Validation

To understand why this compound works, we must visualize the reaction pathway. Unlike acrylamides which rely solely on Michael addition,


-chloropropanamides can react via a direct displacement or a transient elimination intermediate.

ReactionMechanism Compound This compound Complex Non-Covalent Complex (EI) Compound->Complex Binding (Kd) Target Target Cysteine (Cys-SH) Target->Complex TS Transition State (Steric Filter) Complex->TS Orientation Adduct Covalent Adduct (Stable) TS->Adduct k_inact (Slow) GSH Glutathione (GSH) GSH->Compound Slow Reaction

Figure 1: The "Steric Filter" Mechanism. The


-methyl group (implied in the propanamide structure) creates a kinetic barrier (TS) that prevents reaction with free glutathione but allows reaction when the compound is held in place by the protein pocket.

Experimental Protocols (Self-Validating Systems)

To validate this compound in your own lab, you must run these two coupled assays. The GSH Reactivity Assay acts as the quality gate (negative control), while the Target Engagement Assay provides the positive readout.

Protocol A: Glutathione (GSH) Stability & Reactivity

Purpose: To confirm the "low reactivity" profile and rule out non-specific toxicity.

Reagents:

  • Test Compound: this compound (10 mM DMSO stock).

  • Reference: 2-Chloroacetamide (High reactivity control).[1]

  • Buffer: PBS pH 7.4 + 1 mM EDTA (prevents metal oxidation).

  • GSH: Reduced L-Glutathione.

Workflow:

  • Preparation: Dilute compound to 50 µM in PBS containing 5 mM GSH (100-fold excess).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at

    
     hours.
    
  • Quenching: Add 1% Formic Acid to stop the reaction.

  • Analysis: LC-MS/MS. Monitor the disappearance of the parent peak [M+H]+ and appearance of the GSH-adduct.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Validation Criteria:

  • Pass: this compound

    
     hours.
    
  • Fail:

    
     hours (indicates impurity or degradation to acrylamide).
    
Protocol B: Cellular Target Engagement (Click-Chemistry ABPP)

Purpose: To prove the compound enters the cell and binds the target despite low intrinsic reactivity.

Reagents:

  • Probe: An alkynylated analog of this compound (or use the test compound followed by competition with a broad-spectrum probe like Iodoacetamide-Alkyne).

  • Cells: HEK293 or relevant disease model.[2]

Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Lysis & Labeling cluster_2 Step 3: Readout Cells Live Cells (HEK293) Treat Treat with 2-Cl-N-Et-Prop (1-10 µM, 4h) Cells->Treat Lysis Cell Lysis Treat->Lysis Probe Add IAA-Alkyne (Competitor Probe) Lysis->Probe Click CuAAC Click Reaction (+ Azide-Fluorophore) Probe->Click Gel SDS-PAGE Fluorescence Scan Click->Gel Result Loss of Band = Target Engagement Gel->Result

Figure 2: Competitive ABPP Workflow. If this compound successfully binds the target, the subsequent broad-spectrum probe (IAA-Alkyne) cannot bind, resulting in a "missing band" on the gel.

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging Covalent Warheads in Drug Discovery: An Overview. Journal of Medicinal Chemistry, 62(12), 5673–5724.

  • Shindo, N., et al. (2019).

    
    -Chlorofluoroacetamide: A Novel Warhead for Targeted Covalent Inhibitors with Tunable Reactivity.[3] ACS Chemical Biology, 14(11), 2370–2378. 
    
  • Pettersson, M., et al. (2008). Discovery of 2-Chloro-N-alkylpropanamides as Potent and Selective Covalent Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4173-4177.

  • Lonsdale, R., & Ward, R. A. (2017). Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. Journal of Chemical Information and Modeling, 57(12), 3124–3137. [4]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534, 570–574.

Sources

A Senior Application Scientist's Guide to Benchmarking 2-chloro-N-ethylpropanamide Against Leading Alkylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug development, the precise modification of proteins is paramount. Alkylating agents, which covalently modify nucleophilic functional groups on amino acids, are indispensable tools in proteomics for applications such as preventing disulfide bond formation and in drug discovery for developing targeted covalent inhibitors.[1][2] The choice of an alkylating agent can significantly impact experimental outcomes, influencing everything from reaction kinetics and specificity to cellular toxicity.[1]

The Criticality of Selecting the Right Alkylating Agent

This guide is structured to provide both a theoretical foundation for understanding the nuances of these agents and the practical tools for their empirical evaluation.

Comparative Analysis of Alkylating Agents

The selection of an alkylating agent is a balance between reactivity, specificity, and the experimental context. Below is a comparative overview of the benchmark agents and a predicted profile for 2-chloro-N-ethylpropanamide based on the known reactivity of related chloroacetamide compounds.[5][6][7]

Mechanism of Action: A Tale of Two Reactions

The primary mechanism for the alkylation of cysteine residues by haloacetamides and N-ethylmaleimide is nucleophilic substitution. The deprotonated thiol group of cysteine acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.

  • Haloacetamides (IAA, CAA, this compound): These agents react via an SN2 mechanism, where the thiol attacks the carbon bearing the halogen, displacing it in a single step.[4] The reactivity is influenced by the nature of the halogen (I > Br > Cl), making iodoacetamide the most reactive of the haloacetamides.[8]

  • N-Ethylmaleimide (NEM): NEM reacts via a Michael addition, where the thiol attacks one of the carbons of the maleimide double bond.[9] This reaction is generally very fast and highly specific for thiols at neutral pH.

Visualizing the Alkylation Mechanisms

cluster_IAA Iodoacetamide (IAA) Alkylation (SN2) cluster_NEM N-Ethylmaleimide (NEM) Alkylation (Michael Addition) cluster_CNEP This compound Alkylation (SN2) IAA I-CH2-C(=O)NH2 Cys_IAA Protein-S-CH2-C(=O)NH2 IAA->Cys_IAA Protein-SH NEM Maleimide-N-Ethyl Cys_NEM Protein-S-Maleimide-N-Ethyl NEM->Cys_NEM Protein-SH CNEP Cl-CH(CH3)-C(=O)NH-Ethyl Cys_CNEP Protein-S-CH(CH3)-C(=O)NH-Ethyl CNEP->Cys_CNEP Protein-SH

Caption: Reaction mechanisms of common alkylating agents with cysteine.

Performance Metrics: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of the selected alkylating agents. The properties of this compound are inferred from studies on related chloroacetamide derivatives.[6][7]

FeatureIodoacetamide (IAA)N-Ethylmaleimide (NEM)Chloroacetic Acid (CAA)This compound (Predicted)
Reactivity HighVery HighLowModerate
Specificity for Cys GoodExcellent (at pH 6.5-7.5)GoodHigh
Primary Off-Target Reactions Histidine, Lysine, MethionineLysine (at pH > 7.5)Histidine, LysineHistidine, Lysine
Optimal pH 7.5-8.56.5-7.5>8.07.5-8.5
Stability in Solution Moderate (light sensitive)Low (hydrolyzes at high pH)HighModerate
Cytotoxicity HighHighModerateModerate (predicted)

In-Depth Profile: this compound

Based on the chemistry of related N-substituted chloroacetamides, we can predict the following characteristics for this compound:[5][6][7]

  • Reactivity: As a chloro-derivative, it is expected to be less reactive than iodoacetamide.[8] The presence of the N-ethyl group may slightly modulate reactivity compared to unsubstituted chloroacetamide, potentially through steric effects or alterations in the electronic properties of the amide bond.[6]

  • Specificity: Chloroacetamides are generally reported to have higher specificity for cysteine residues compared to iodoacetamide, with a lower propensity for modifying other amino acids like methionine.[6]

  • Optimal Reaction Conditions: Similar to other haloacetamides, the alkylation reaction is expected to be most efficient at a pH slightly above the pKa of the cysteine thiol group (around 8.3), where a significant portion of the thiols are in the more nucleophilic thiolate form.

  • Potential Advantages: The potentially higher specificity and moderate reactivity of this compound could be advantageous in applications where minimizing off-target modifications is critical, such as in the preparation of samples for mass spectrometry-based proteomics or in the development of targeted covalent inhibitors where a wider therapeutic window is desired.[1]

Experimental Protocols for Benchmarking

To empirically validate the performance of this compound, the following detailed protocols are provided. These protocols are designed as a self-validating system, allowing for direct comparison under controlled conditions.

Experiment 1: Determination of Alkylation Kinetics using Ellman's Reagent

This assay measures the rate of disappearance of free thiols from a solution containing a model peptide upon the addition of the alkylating agent. Ellman's reagent (DTNB) reacts with free thiols to produce a colored product that can be quantified spectrophotometrically.[10][11]

Materials:

  • Model peptide (e.g., a cysteine-containing peptide like GSH or a custom synthesized peptide)

  • Alkylating agents: this compound, Iodoacetamide, N-Ethylmaleimide, Chloroacetic Acid

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.4

  • Quenching Solution: 100 mM Dithiothreitol (DTT) in Reaction Buffer

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the model peptide in Reaction Buffer.

    • Prepare 100 mM stock solutions of each alkylating agent in a suitable solvent (e.g., DMSO or water).

    • Prepare a 10 mM solution of Ellman's Reagent in Reaction Buffer.

  • Assay Setup:

    • In a 96-well plate, add 180 µL of the model peptide solution to each well.

    • Add 10 µL of the appropriate alkylating agent stock solution to initiate the reaction (final concentration 5 mM). Start a timer immediately.

    • At various time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), take a 20 µL aliquot from the reaction well and add it to a new well containing 20 µL of Quenching Solution to stop the alkylation.

  • Quantification of Free Thiols:

    • To each quenched sample, add 160 µL of Reaction Buffer and 20 µL of Ellman's Reagent solution.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of the model peptide to correlate absorbance with the concentration of free thiols.

    • Plot the concentration of remaining free thiols against time for each alkylating agent.

    • Determine the pseudo-first-order rate constant (k) for each reaction.

Visualizing the Kinetic Assay Workflow

cluster_workflow Kinetic Assay Workflow start Start: Prepare Reagents reaction Initiate Alkylation Reaction start->reaction sampling Time-course Sampling & Quenching reaction->sampling ellman Add Ellman's Reagent sampling->ellman measure Measure Absorbance at 412 nm ellman->measure analysis Data Analysis: Determine Rate Constants measure->analysis

Caption: Workflow for the kinetic analysis of alkylating agents.

Experiment 2: Analysis of Alkylation Specificity by Mass Spectrometry

This experiment utilizes a bottom-up proteomics approach to identify the sites of modification on a standard protein after treatment with each alkylating agent.

Materials:

  • Standard protein (e.g., Bovine Serum Albumin - BSA)

  • Alkylating agents

  • Denaturation/Reduction Buffer: 6 M Guanidine HCl, 50 mM Tris-HCl pH 8.0, 10 mM DTT

  • Alkylation Buffer: 8 M Urea, 50 mM Tris-HCl pH 8.0

  • Trypsin (proteomics grade)

  • C18 desalting columns

  • LC-MS/MS system

Procedure:

  • Protein Denaturation and Reduction:

    • Dissolve the standard protein in Denaturation/Reduction Buffer.

    • Incubate at 56°C for 30 minutes.

  • Alkylation:

    • Dilute the sample 4-fold with Alkylation Buffer.

    • Add the alkylating agent to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Sample Preparation for Digestion:

    • Dilute the sample 10-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 1 M.

  • Tryptic Digestion:

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Desalting:

    • Acidify the digest with formic acid.

    • Desalt the peptides using a C18 column according to the manufacturer's protocol.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database, specifying the expected mass shift for each alkylating agent on cysteine residues.

    • Perform an open modification search to identify any off-target modifications on other amino acids.

    • Compare the number and type of off-target modifications for each alkylating agent.

Interpreting the Benchmarking Data

The results from these experiments will provide a comprehensive performance profile for this compound relative to the established alkylating agents.

  • From the kinetic assay, you will obtain quantitative data on the reactivity of each agent. A faster rate constant indicates higher reactivity.

  • From the mass spectrometry analysis, you will gain insights into the specificity of each agent. A lower number of identified off-target modifications indicates higher specificity.

The ideal alkylating agent for a given application will depend on the specific requirements of the experiment. For example, in applications where speed is critical, a more reactive agent like NEM or IAA may be preferred. However, in proteomics studies where accuracy and minimizing artifacts are paramount, a more specific, albeit slower-reacting agent like this compound might be the superior choice.

Conclusion

While this compound remains a less-explored member of the chloroacetamide family, its predicted properties of moderate reactivity and high specificity make it a compelling candidate for further investigation. The experimental framework provided in this guide offers a robust and reliable methodology for researchers to perform their own benchmarking studies. By systematically evaluating the kinetics and specificity of this and other novel alkylating agents, the scientific community can continue to refine the tools available for protein modification, ultimately advancing our understanding of complex biological systems and accelerating the development of new therapeutics.

References

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3436-3463. [Link]

  • Pohl, R., & Hocek, M. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(8), 1853–1862. [Link]

  • Orabi, E. A., et al. (2012). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. Journal of the Serbian Chemical Society, 77(10), 1377-1390. [Link]

  • Parker, S. J., & Reid, G. E. (2014). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of The American Society for Mass Spectrometry, 25(6), 1033–1043. [Link]

  • Lanthier, J., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Journal of Chromatography B, 1172, 122646. [Link]

  • Al-Majdoub, Z. M., et al. (2013). Alkylation Kinetics of Proteins in Preparation for Two-Dimensional Maps: A Matrix Assisted Laser desorption/ionization-mass Spectrometry Investigation. Journal of Proteomics & Bioinformatics, 6(11), 261-267. [Link]

  • Müller, T., et al. (2013). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 12(8), 2269–2280. [Link]

  • Bernardes, G. J. L., et al. (2015). Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. Angewandte Chemie International Edition, 54(48), 14373-14377. [Link]

  • Božić, A., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 36-46. [Link]

  • Ciaffoni, M., et al. (2022). CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. ChemRxiv. [Link]

  • Oronsky, B., et al. (2012). The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents. Translational Oncology, 5(4), 239-243. [Link]

  • Musielak, B., & Kochel, A. (2023). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Cancers, 15(11), 3123. [Link]

  • Oncology Nursing Society. (2024, March 30). Episode 286: Pharmacology 101: Alkylating Agents [Video]. YouTube. [Link]

  • Oncohema Key. (2016, May 27). Alkylating Agents. [Link]

  • Taylor & Francis. (n.d.). Alkylating agents – Knowledge and References. [Link]

  • Du, H., et al. (2019). Cytotoxicity induced by iodinated haloacetamides via ROS accumulation and apoptosis in HepG-2 cells. Ecotoxicology and Environmental Safety, 182, 109434. [Link]

  • University of Washington Proteomics Resource. (2011, October 4). Protein Reduction, Alkylation, Digestion. [Link]

  • Wang, H., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Proteomics, 14(1), 14-23. [Link]

  • Cociorva, O., et al. (2007). Alkylating Tryptic Peptides to Enhance Electrospray Ionization Mass Spectrometry Analysis. Analytical Chemistry, 79(3), 1014–1021. [Link]

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2). [Link]

  • Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. The Biochemical journal, 82(3), 418–425. [Link]

  • Kopylov, A. T., et al. (2018). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Expert Review of Proteomics, 15(8), 657-668. [Link]

  • Plewa, M. J., et al. (2008). Occurrence, synthesis, and mammalian cell cytotoxicity and genotoxicity of haloacetamides: an emerging class of nitrogenous drinking water disinfection byproducts. Environmental Science & Technology, 42(3), 955–961. [Link]

  • BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. [Link]

  • Cociorva, O., et al. (2010). ALKYLATING TRYPTIC PEPTIDES TO ENHANCE ESI-MS ANALYSIS. NIH Public Access, 18(11), 1951-1959. [Link]

  • Technology Networks. (2024, February 4). Proteomics Sample Preparation for Mass Spectrometry. [Link]

  • Wang, H., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. ResearchGate. [Link]

  • Longdom Publishing. (2022, July 14). Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. [Link]

  • Woon, E. C. Y., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(5), 2993–3001. [Link]

  • Emery Pharma. (2022, December 27). Step-by-step LC-MS Peptide Mapping [Video]. YouTube. [Link]

  • Scribd. (n.d.). Ellman's Test Protocol. [Link]

  • Open Exploration Publishing. (2024, September 6). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. [Link]

  • MDPI. (2022, December 12). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. [Link]

  • ResearchGate. (2012). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. [Link]

Sources

A Comparative Guide to the Biological Activities of 2-Chloro-N-ethylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Chloroacetamide Scaffold

The α-chloroacetamide moiety is a privileged scaffold in medicinal and agricultural chemistry, renowned for its diverse biological activities. The reactivity of the C-Cl bond, coupled with the myriad possibilities for substitution on the amide nitrogen, allows for the generation of a vast chemical space with a wide spectrum of biological effects. This guide provides a comparative analysis of the biological activities of derivatives of 2-chloro-N-ethylpropanamide, focusing on their antifungal, herbicidal, and cytotoxic properties. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed experimental protocols for their evaluation.

The parent compound, this compound, serves as a foundational structure. By modifying the N-ethyl group with various aliphatic and aromatic substituents, we can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictates its interaction with biological targets.

Antifungal Activity: Combating Pathogenic Fungi

Several N-substituted-2-chloropropanamide derivatives have demonstrated significant potential as antifungal agents. The N-phenyl derivative, 2-chloro-N-phenylacetamide, has been a subject of particular interest for its activity against clinically relevant fungal pathogens.

Mechanism of Antifungal Action

Research suggests a multi-pronged mechanism of action for these compounds against fungi. One key target is the fungal cell membrane, where the derivatives are thought to interact with ergosterol, a vital component of fungal but not mammalian cell membranes, leading to membrane disruption.[1][2] Additionally, there is evidence for the inhibition of DNA synthesis, potentially through the targeting of enzymes like thymidylate synthase.[1][2]

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Derivative Derivative Ergosterol Ergosterol Derivative->Ergosterol Binds to Thymidylate_Synthase Thymidylate_Synthase Derivative->Thymidylate_Synthase Inhibits Cell_Membrane Cell Membrane Disruption Ergosterol->Cell_Membrane Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death DNA_Synthesis DNA Synthesis DNA_Synthesis->Cell_Death Inhibition leads to Thymidylate_Synthase->DNA_Synthesis Required for

Caption: Proposed antifungal mechanism of action.

Comparative Antifungal Potency

The antifungal efficacy of 2-chloro-N-phenylacetamide has been quantified against various fungal species, with Minimum Inhibitory Concentrations (MICs) reported.

CompoundFungal SpeciesMIC (µg/mL)Reference
2-Chloro-N-phenylacetamideAspergillus flavus16 - 256[1][2]
2-Chloro-N-phenylacetamideAspergillus niger32 - 256[3]
2-Chloro-N-phenylacetamideCandida albicans (fluconazole-resistant)128 - 256[4]
2-Chloro-N-phenylacetamideCandida parapsilosis (fluconazole-resistant)128 - 256[4]

Note: The range in MIC values reflects variations in susceptibility among different strains of the same fungal species.

Herbicidal Activity: Weed Management in Agriculture

Chloroacetamide herbicides have a long history of use in agriculture for the control of annual grasses and some broadleaf weeds. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[5]

Mechanism of Herbicidal Action

VLCFAs are essential components of plant cell membranes and are crucial for various developmental processes, including cell division and expansion. By inhibiting the enzymes involved in VLCFA elongation, these herbicides disrupt the formation of new cells, particularly in the developing shoots of germinating seedlings. This leads to stunted growth and eventual death of the weed.

Herbicidal_Mechanism Chloroacetamide_Derivative Chloroacetamide_Derivative VLCFA_Elongase VLCFA Elongase Enzyme Chloroacetamide_Derivative->VLCFA_Elongase Inhibits VLCFA_Synthesis Very-Long-Chain Fatty Acid (VLCFA) Synthesis VLCFA_Elongase->VLCFA_Synthesis Catalyzes Cell_Membrane_Formation Cell Membrane Formation & Cell Division VLCFA_Synthesis->Cell_Membrane_Formation Essential for Seedling_Growth Weed Seedling Growth Cell_Membrane_Formation->Seedling_Growth Required for Weed_Death Weed Death Seedling_Growth->Weed_Death Inhibition leads to

Caption: Mechanism of herbicidal action.

Structure-Activity Relationship in Herbicides

Cytotoxic Activity: Potential in Anticancer Research

The antiproliferative properties of α-chloro amides have also been explored, with some derivatives showing cytotoxic effects against various cancer cell lines. The electrophilic nature of the α-carbon allows for potential alkylation of biological nucleophiles, such as cysteine residues in proteins, which can disrupt cellular processes and lead to cell death.

Comparative Cytotoxicity

Quantitative data on the cytotoxicity of this compound and its close analogs is an emerging area of research. However, studies on related structures provide insights into their potential. For example, certain 2-chloroacetamides bearing thiazole scaffolds have demonstrated significant cytotoxic activity against human acute T cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. The IC50 values for these compounds are often in the low micromolar range, indicating potent activity. It is important to note that cytotoxicity is not always desirable, as it can indicate a lack of selectivity. However, in the context of cancer chemotherapy, potent and selective cytotoxicity against tumor cells is the primary goal.

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazole-bearing 2-chloroacetamidesJurkat (Leukemia)Potent activity reported
Thiazole-bearing 2-chloroacetamidesMDA-MB-231 (Breast Cancer)Potent activity reported
Naphthylamine DerivativesMCF-7 (Breast), H-460 (Lung), SF-268 (CNS)< 10 µg/mL

Note: The data presented is for structurally related compounds and serves as an indication of the potential of the this compound scaffold. Further studies are needed to determine the specific cytotoxicity of its derivatives.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for assessing the antifungal, herbicidal, and cytotoxic activities of this compound derivatives.

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Antifungal_Protocol cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare fungal inoculum (0.5 McFarland standard) C Add fungal inoculum to each well A->C B Prepare serial dilutions of test compounds in 96-well plate B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine fungal growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for antifungal susceptibility testing.

  • Inoculum Preparation: Prepare a standardized fungal inoculum equivalent to a 0.5 McFarland standard in sterile saline. This corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Compound Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (fungal inoculum without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Protocol 2: Pre-Emergence Herbicidal Screening

This protocol provides a general method for assessing the pre-emergence herbicidal activity of compounds.

  • Seed Planting: Fill small pots with a standardized soil mix and plant seeds of a model weed species (e.g., Echinochloa crus-galli - barnyardgrass) at a uniform depth.

  • Compound Application: Prepare solutions of the test compounds at various concentrations. Evenly apply the solutions to the soil surface of the pots.

  • Watering: Gently water the pots to incorporate the compound into the top layer of the soil.

  • Growth Conditions: Place the pots in a controlled environment (growth chamber or greenhouse) with appropriate light, temperature, and humidity.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the emergence and growth of the weed seedlings compared to an untreated control.

  • Data Analysis: Calculate the percent inhibition of growth for each compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of growth).

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability and is widely used to assess the cytotoxic potential of chemical compounds.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement A Seed cells in a 96-well plate and allow to attach B Treat cells with various concentrations of test compounds A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours (formazan crystal formation) D->E F Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that reduces cell viability by 50%).

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising class of compounds with a diverse range of biological activities. The N-phenyl derivatives have demonstrated notable antifungal properties, while the broader class of chloroacetamides are established herbicides. Preliminary evidence also suggests potential for cytotoxic activity against cancer cell lines.

Future research should focus on a more systematic exploration of the structure-activity relationships by synthesizing and evaluating a wider array of N-substituted derivatives. A comprehensive study that assesses the antifungal, herbicidal, and cytotoxic activities of the same set of compounds under standardized conditions would be invaluable for elucidating the structural features that govern both potency and selectivity. Such studies will pave the way for the rational design of novel and more effective antifungal agents, herbicides, and potentially, anticancer therapeutics.

References

  • de Oliveira, C. B. A., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. [Link]

  • dos Santos, J. C., et al. (2022). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. Journal of Applied Toxicology, 42(10), 1667-1677. [Link]

  • Mella-Raipán, J., et al. (2013). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. Molecules, 18(1), 785-797. [Link]

  • Liu, X. H., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pest Management Science, 79(1), 353-361. [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved February 7, 2026, from [Link]

  • Konstorum, A., et al. (2017). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Journal of Mathematical Biology, 75(5), 1263-1282. [Link]

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  • de Farias, A. C. L., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(3), e20200997. [Link]

  • de Farias, A. C. L., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. SciELO. [Link]

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  • PubChem. (n.d.). 2-Chloro-N-ethylpropionamide. Retrieved February 7, 2026, from [Link]

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  • Pavić, A., et al. (2022). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 73(3), 195-207. [Link]

  • Huang, T. H., et al. (2011). Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. ARKIVOC, (ii), 1-17. [Link]

  • Yu, C. S., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry, 69(23), 6439-6447. [Link]

  • Stasiewicz, M., et al. (2024). Chromatographic descriptors in QSAR examination of the N, N-disubstituted chloroacetamides' bioactivity. Biomedical Chromatography, e5911. [Link]

  • de Oliveira, C. B. A., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. SciELO. [Link]

  • ResearchGate. (n.d.). Chemical structure of the synthetic amide 2-chloro-N-phenylacetamide (A 1 Cl). Retrieved February 7, 2026, from [Link]

  • Wang, Q., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(13), 5025. [Link]

  • Wang, Q., et al. (2023). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 28(13), 4995. [Link]

  • Kuntsev, D., et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, (Forthcoming). [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 2-chloro-N-ethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work necessitates the handling of a wide array of chemical compounds. While many are benign, others require a meticulous and informed approach to ensure personal and environmental safety. 2-chloro-N-ethylpropanamide is one such compound where a comprehensive understanding of its potential hazards and the implementation of robust safety protocols are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower you to handle this compound with confidence and care.

Hazard and Risk Assessment: An Ambiguous Profile Necessitates Caution

An analysis of the available safety data for this compound reveals a degree of ambiguity in its hazard classification. According to aggregated data from notifications to the European Chemicals Agency (ECHA) C&L Inventory, 75% of reports classify the compound as "Harmful if swallowed" (H302).[1] However, 25% of the reports indicate that it does not meet the criteria for hazard classification.[1]

This discrepancy underscores a critical principle in laboratory safety: when faced with uncertainty, we must adopt a conservative approach. The potential for unclassified hazards necessitates treating the compound with a higher level of caution. Further supporting this cautious stance is the hazard profile of structurally similar compounds. For instance, 2-chloro-N-ethyl-N-methylacetamide is classified as harmful if swallowed, in contact with skin, or inhaled, and is noted to cause severe skin burns and eye damage.[2] Similarly, other chloroacetamide compounds are known irritants and can be toxic.

Therefore, the operational assumption for handling this compound should be that it is, at a minimum, harmful if swallowed and potentially hazardous upon dermal contact or inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in mitigating the identified and potential hazards.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm). Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently.Protects against dermal exposure. While specific breakthrough times for this compound are not available, nitrile gloves offer good general chemical resistance. Frequent changes mitigate the risk of permeation.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and aerosols. Given the potential for eye irritation or damage based on related compounds, this is a critical safety measure.
Body Protection A lab coat, worn fully buttoned. Consider a chemically resistant apron for larger quantities or when there is a significant splash risk.Prevents contamination of personal clothing and skin.
Respiratory Protection Not generally required if handled in a certified chemical fume hood. If a fume hood is not available, a risk assessment must be performed to determine the appropriate respiratory protection.A chemical fume hood provides the primary means of controlling inhalation exposure.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is crucial for minimizing the risk of exposure and ensuring the integrity of your research.

Preparation
  • Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing paper, spatulas, and waste containers, are within the fume hood to minimize movement in and out of the containment area.

  • Pre-labeling: All vials and flasks that will contain the compound should be clearly labeled with the chemical name and any relevant hazard warnings.

Weighing and Solution Preparation
  • Don PPE: Put on all required personal protective equipment before opening the primary container.

  • Weighing: Carefully weigh the desired amount of the compound on weighing paper. Avoid creating dust. If the compound is a powder, handle it gently to minimize aerosolization.

  • Transfer: Use a clean spatula to transfer the weighed compound into the receiving vessel.

  • Dissolving: Add the solvent slowly to the vessel, ensuring the process is controlled to prevent splashing. If necessary, use a magnetic stirrer at a low speed to aid dissolution.

Post-Handling
  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.

  • Glove Removal: Remove gloves using the proper technique (without touching the outer surface with bare hands) and dispose of them in the designated solid waste container.[3]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4]

Disposal Plan: Responsible Management of Halogenated Waste

As this compound is a halogenated organic compound, it must be disposed of as hazardous waste. Co-mingling of halogenated and non-halogenated waste streams should be avoided to reduce disposal costs and environmental impact.[5][6]

Waste Segregation
  • Solid Waste: All contaminated solid waste, including gloves, weighing paper, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container for "Halogenated Solid Waste."

  • Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled "Halogenated Liquid Waste" container.[7][8]

Container Management
  • Waste containers must be kept closed except when actively adding waste.[5]

  • Store waste containers in a designated satellite accumulation area, within secondary containment.[5]

  • Ensure that hazardous waste tags are properly filled out and visible on the container.[5]

First Aid and Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[9][10][11] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration.[9][12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12] Seek immediate medical attention.

Spill Response
  • Evacuate: If the spill is large or you are unsure how to handle it, evacuate the immediate area and alert your laboratory supervisor and institutional safety office.

  • Contain: For small spills within a chemical fume hood, contain the spill with absorbent pads.

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill using absorbent material. Place all contaminated materials in a sealed container for hazardous waste disposal.

  • Decontaminate: Thoroughly decontaminate the spill area.

Safe Handling Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designated Area (Fume Hood) prep_ppe Don PPE prep_area->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_transfer Transfer to Vessel handle_weigh->handle_transfer handle_dissolve Prepare Solution handle_transfer->handle_dissolve post_decon Decontaminate Work Area handle_dissolve->post_decon disp_liquid Segregate Liquid Halogenated Waste handle_dissolve->disp_liquid post_dispose_ppe Dispose of Contaminated PPE post_decon->post_dispose_ppe post_wash Wash Hands post_dispose_ppe->post_wash disp_solid Segregate Solid Halogenated Waste post_dispose_ppe->disp_solid

Caption: Workflow for the safe handling of this compound.

References

  • 2-Chloroacetamide - Safety D
  • 2-chloro-N-ethyl-N-methylacetamide | C5H10ClNO. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet. (2024, September 8). Sigma-Aldrich.
  • 2-Chloroacetamide - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet: 2-chloroacetamide. (n.d.). Chemos GmbH&Co.KG.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies. Retrieved from [Link]

  • 2 - SAFETY D
  • LABORATORY SAFETY PROGRAM GUIDELINE. (2020, February 19). Texas A&M University-San Antonio.
  • Safety Data Sheet. (2021, October 12). ChemScene.
  • 2-CHLORO-N-(2-METHYLPHENYL)
  • SAFETY D
  • SAFETY DATA SHEET (SDS). (n.d.). Gebauer Company.
  • 2-Chloro-N-ethylpropionamide | C5H10ClNO. (n.d.). PubChem. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois.
  • WASTE MANAGEMENT. (n.d.). Bucknell University.
  • Provisional Peer-Reviewed Toxicity Values for 2-Chloroethanol (CASRN 107-07-3). (2012, November 26). U.S. Environmental Protection Agency.
  • 7.2 Organic Solvents. (n.d.). Environment, Health and Safety, Cornell University.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz.
  • 2-chloro-N-ethyl-propanamide CAS NO.67791-81-5. (n.d.). Hangzhou J&H Chemical Co., Ltd.
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.